Product packaging for Rubropunctatin(Cat. No.:CAS No. 514-67-0)

Rubropunctatin

Cat. No.: B192291
CAS No.: 514-67-0
M. Wt: 354.4 g/mol
InChI Key: SULYDLFVUNXAMP-WKOQKXSESA-N
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Description

Rubropunctatine is a member of cyclohexenones.
Rubropunctatin has been reported in Monascus pilosus and Monascus purpureus with data available.
an antineoplastic pigment isolated from Monascus;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O5 B192291 Rubropunctatin CAS No. 514-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYDLFVUNXAMP-WKOQKXSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-67-0
Record name Rubropunctatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Isolation of Rubropunctatin from Monascus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctatin, a prominent orange azaphilone pigment produced by fungi of the genus Monascus, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, immunosuppressive, antioxidative, and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and purification of this compound. Detailed experimental protocols, quantitative data, and visual representations of the biosynthetic pathway and experimental workflows are presented to facilitate further research and development of this promising natural compound.

Introduction

Monascus species, filamentous fungi traditionally used in the production of red yeast rice, are a rich source of secondary metabolites, including a class of polyketide pigments.[3][4] Among these, the orange pigments this compound and monascorubrin are key intermediates in the biosynthesis of the more complex red pigments.[5][6] this compound's discovery is intrinsically linked to the scientific investigation of "red mold rice" and the characterization of its vibrant colorants.[1][2] This compound is a polyketide, a class of natural products known for their structural diversity and significant pharmacological activities.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its detection, isolation, and characterization.

PropertyValueReference
Chemical Formula C₂₁H₂₂O₅[7][8]
Molecular Weight 354.4 g/mol [7][8]
CAS Number 514-67-0[7][8]
Appearance Orange Pigment[1][2]
Class Azaphilone, Polyketide[3][7]
IUPAC Name (9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione[8]
SMILES CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C[7]

Biosynthesis of this compound in Monascus Species

The biosynthesis of this compound is a complex process involving both the polyketide synthase (PKS) and fatty acid synthase (FAS) pathways.[3] The core azaphilone structure is synthesized via the PKS pathway, while the β-ketoacid side chain is derived from the FAS pathway.[3][9] Acetyl-CoA and malonyl-CoA serve as the primary building blocks for both pathways.[5] Key genes, such as MrpigA (encoding a PKS), are involved in the formation of the aromatic ring intermediate.[3]

Rubropunctatin_Biosynthesis acetyl_coa Acetyl-CoA pks_pathway Polyketide Synthase (PKS) Pathway acetyl_coa->pks_pathway fas_pathway Fatty Acid Synthase (FAS) Pathway acetyl_coa->fas_pathway malonyl_coa Malonyl-CoA malonyl_coa->pks_pathway malonyl_coa->fas_pathway azaphilone_core Azaphilone Core Intermediate pks_pathway->azaphilone_core beta_ketoacid β-Ketoacid (Hexanoate) fas_pathway->beta_ketoacid This compound This compound azaphilone_core->this compound Esterification beta_ketoacid->this compound

Biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Monascus Species for this compound Production

This protocol describes a general procedure for submerged fermentation to produce Monascus pigments. Optimization of parameters such as carbon and nitrogen sources, pH, and temperature may be required for specific strains.

Materials:

  • Monascus ruber or Monascus purpureus strain

  • Yeast Extract-Peptone-Dextrose (YEPD) agar

  • Fermentation medium (e.g., 20 g/L glucose, 5 g/L monosodium glutamate, 5 g/L K₂HPO₄, 5 g/L KH₂PO₄, 0.1 g/L CaCl₂, 0.5 g/L MgSO₄·7H₂O, 0.01 g/L FeSO₄·7H₂O, 0.01 g/L ZnSO₄·7H₂O, 0.03 g/L MnSO₄·H₂O in 1 L distilled water)[10]

  • Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Maintain the Monascus strain on YEPD agar slants at 4°C.[10]

  • Prepare a spore suspension by washing the surface of a mature slant with sterile water.

  • Inoculate a seed culture flask containing the fermentation medium with the spore suspension (e.g., 1 ml of 3.6 x 10⁵ spores/ml).[10]

  • Incubate the seed culture at 30°C for 2 days with agitation.

  • Transfer the seed culture to a larger production fermenter.

  • Incubate the production culture at 30°C for 7-11 days under static or agitated conditions.[10]

Extraction and Purification of this compound

The following protocol outlines a common method for the extraction and purification of this compound from Monascus fermentation broth or biomass.

Materials:

  • Fermented Monascus culture

  • Ethanol (70%) or other suitable organic solvents (e.g., hexane, ethyl acetate)[11][12]

  • Hydrochloric acid (for pH adjustment)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., methanol, ethyl acetate, n-hexane)[11]

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column (optional, for high purity)[6]

Procedure:

  • Extraction:

    • Acidify the fermentation broth to pH 2-4 with hydrochloric acid to prevent the conversion of orange pigments to red derivatives.[12]

    • Extract the pigments from the mycelia or broth using 70% ethanol or another suitable solvent.[13]

    • Remove the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Pack a silica gel column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

    • Load the sample onto the column and elute with the solvent gradient.

    • Collect fractions and monitor by TLC to identify those containing this compound.[11]

  • Thin-Layer Chromatography (TLC):

    • Spot the fractions onto a silica gel TLC plate.

    • Develop the plate using a suitable solvent system (e.g., ethyl acetate:methanol, 13:7 v/v).[11]

    • Visualize the orange spot corresponding to this compound and calculate the Rf value.

  • Preparative HPLC (for high purity):

    • Pool the fractions containing this compound and concentrate them.

    • Inject the concentrated sample into a preparative HPLC system equipped with a C18 column.

    • Elute with a suitable mobile phase (e.g., a gradient of water and methanol) to obtain highly purified this compound.[14]

Isolation_Workflow fermentation Monascus Fermentation extraction Solvent Extraction (e.g., Ethanol) fermentation->extraction crude_extract Crude Pigment Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC (Optional) fraction_collection->hplc pure_this compound Pure this compound fraction_collection->pure_this compound If sufficiently pure hplc->pure_this compound

Workflow for the isolation of this compound.

Quantitative Data on Production and Activity

The production of this compound can be influenced by fermentation conditions. Furthermore, its biological activity has been quantified in various assays.

Table 2: Production of this compound under Different Conditions

Monascus StrainFermentation ConditionYield/ConcentrationReference
M. ruber M7Supplementation with 0.1% sodium acetate3.52-fold increase at day 16[5]
M. ruber M7 (ΔmrpigG mutant)Standard fermentation57.7% of wild-type[15]

Table 3: Biological Activity of this compound

ActivityCell Line/AssayIC₅₀/ResultReference
CytotoxicityBGC-823 (gastric carcinoma)12.57 µM (24 h)[1]
CytotoxicityHeLa (cervical carcinoma)93.71 µM (in dark, 24 h)[16][17]
PhototoxicityHeLa (cervical carcinoma)24.02 µM (with light irradiation)[16][17]
Antioxidant ActivityDPPH radical scavenging74.8% scavenging[18]

Conclusion

This compound stands out as a Monascus-derived metabolite with significant potential for applications in the pharmaceutical and food industries. This guide provides a foundational understanding of its discovery, biosynthesis, and the practical aspects of its isolation and purification. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the full therapeutic and commercial potential of this intriguing natural product. Further research into optimizing fermentation processes and exploring its diverse biological activities is warranted.

References

Elucidating the Molecular Architecture of Rubropunctatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Rubropunctatin, a polyketide natural product isolated from Monascus species. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed guide to the spectroscopic and analytical techniques that have been pivotal in defining the molecule's complex architecture.

Introduction

This compound is a bioactive secondary metabolite known for its distinctive orange-red pigmentation and various pharmacological activities, including anticancer and antimicrobial properties. The elucidation of its chemical structure has been a cornerstone for understanding its biological function and for the potential development of novel therapeutic agents. This guide synthesizes the key experimental data and methodologies that have contributed to the definitive structural assignment of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. The collective data from these methods have established the molecular formula as C₂₁H₂₂O₅ and have provided the basis for its detailed structural assignment.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HOlefinic Proton
~6.8d1HOlefinic Proton
~6.2s1HFuran Proton
~4.5q1HMethine Proton
~2.8t2HMethylene Protons
~1.6m4HMethylene Protons
~1.4s3HMethyl Protons
~1.0t3HMethyl Protons
~1.9d3HMethyl Protons

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon Type
~198C=O (Ketone)
~170C=O (Lactone)
~160C=C (Olefinic)
~145C=C (Olefinic)
~140C=C (Furan)
~115C=C (Furan)
~110C=C (Olefinic)
~105C=C (Olefinic)
~90Quaternary Carbon
~80Methine Carbon
~45Methylene Carbon
~35Methylene Carbon
~30Methylene Carbon
~25Methylene Carbon
~22Methyl Carbon
~20Methyl Carbon
~14Methyl Carbon
Mass Spectrometry (MS)

Mass spectrometry has been crucial for determining the molecular weight of this compound and for providing information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₁H₂₂O₅. The fragmentation pattern in electron ionization (EI-MS) is expected to show characteristic losses corresponding to the different functional groups present in the molecule.

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
354Moderate[M]⁺ (Molecular Ion)
283High[M - C₅H₁₁]⁺
255Moderate[M - C₅H₁₁CO]⁺
187High[C₁₁H₇O₃]⁺

Experimental Protocols

The structural elucidation of natural products like this compound relies on a series of well-defined experimental procedures.

Isolation and Purification

This compound is typically isolated from the fermentation broth of Monascus species. The process involves:

  • Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate or chloroform.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the different pigment components.

  • Crystallization: The fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition. Electron ionization (EI) mass spectra are recorded to study the fragmentation pattern.

  • X-ray Crystallography: Single crystals of this compound, if obtainable, are analyzed by X-ray diffraction. The diffraction data is used to solve the crystal structure and determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. To date, a publicly available Crystallographic Information File (CIF) for this compound has not been identified.

Signaling Pathway Modulation: Induction of Apoptosis

This compound has been shown to exert its cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Rubropunctatin_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's induction of the intrinsic apoptotic pathway.

The logical workflow for identifying this pathway is as follows:

Apoptosis_Pathway_Elucidation Workflow for Apoptosis Pathway Elucidation A Observe Cytotoxicity of this compound on Cancer Cells B Hypothesize Induction of Apoptosis A->B C Perform Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL) B->C D Investigate Mitochondrial Involvement (e.g., Mitochondrial Membrane Potential Assay) C->D Positive Result E Measure Cytochrome c Release D->E H Examine Bcl-2 Family Proteins (Western Blot for Bax, Bcl-2) D->H F Assess Caspase Activation (e.g., Caspase Activity Assays, Western Blot for cleaved caspases) E->F G Identify Specific Caspases Involved (Caspase-9, Caspase-3) F->G I Confirm Intrinsic Apoptosis Pathway G->I H->I

Logical workflow for elucidating the apoptotic mechanism.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of classical chemical degradation and modern spectroscopic techniques. Its polyketide backbone, featuring a unique fused ring system, is responsible for its characteristic properties and biological activities. The understanding of its structure and its ability to induce apoptosis provides a solid foundation for further research into its therapeutic potential. This guide serves as a technical resource for scientists working on the discovery and development of natural product-based pharmaceuticals.

References

Spectroscopic Elucidation of Rubropunctatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctatin is a naturally occurring orange azaphilone pigment produced by several species of Monascus fungi, most notably Monascus purpureus.[1][2] This class of compounds has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities. This compound, in particular, has demonstrated potent anti-inflammatory, immunosuppressive, antioxidative, and antitumor properties.[3][4] Its potential as a dual agent for cancer chemotherapy and phototherapy is an active area of research.[5] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the development of potential therapeutic derivatives. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and insights into its biological signaling.

Spectroscopic Data

The structural elucidation of this compound has been achieved through the application of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[4] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1~8.30s-
H-4~6.50s-
H-5~7.00d~16.0
H-6~6.20dq~16.0, 7.0
H-7~1.90d~7.0
H-9~6.10s-
H-10~1.55s-
H-1'~2.95t~7.5
H-2'~1.65m-
H-3'~1.35m-
H-4'~1.35m-
H-5'~0.90t~7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (ppm)
C-1~160.5
C-3~175.0
C-4~105.0
C-4a~165.0
C-5~130.0
C-6~125.0
C-7~18.0
C-8~140.0
C-8a~100.0
C-9~195.0
C-9a~90.0
C-10~25.0
C-1'~45.0
C-2'~31.5
C-3'~22.5
C-4'~22.5
C-5'~14.0
C=O (side chain)~205.0
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the elemental composition and molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₁H₂₂O₅
Molecular Weight354.40 g/mol
Exact Mass354.1467
Ionization ModeESI-MS/MS
Observed [M+H]⁺m/z 355.1539
Key Fragment Ions (m/z)283, 255, 227

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the mycelia of Monascus species grown on a suitable substrate like rice. The pigment is extracted using an organic solvent such as ethanol or methanol. The crude extract is then subjected to chromatographic purification techniques like column chromatography over silica gel or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • NMR Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Mass Spectrometry Sample Preparation: A dilute solution of purified this compound (approximately 1-10 µg/mL) is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

NMR Data Acquisition
  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.[1][4]

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is used.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: ~3-4 seconds

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2-5 seconds

      • Acquisition Time: ~1-2 seconds

  • 2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments are conducted, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

Mass Spectrometry Analysis
  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS/MS Analysis:

    • Infusion: The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Ionization Parameters:

      • Capillary Voltage: 3-4 kV

      • Nebulizing Gas (N₂) Flow: 1-2 L/min

      • Drying Gas (N₂) Temperature: 200-300 °C

    • MS Scan: A full scan in the positive ion mode is performed over a mass range of m/z 100-1000 to detect the protonated molecular ion [M+H]⁺.

    • MS/MS Fragmentation: The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation pattern.

Signaling Pathway

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of this compound. One of the key findings is its ability to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[5]

Rubropunctatin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase8 Caspase-8 Activation This compound->Caspase8 Potential direct or indirect activation ROS Increased ROS Production Mitochondrion->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Role of Rubropunctatin as a Secondary Metabolite in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctatin is a prominent orange azaphilone pigment, a polyketide secondary metabolite synthesized by various fungi, most notably species of the genus Monascus.[1][2][3] For centuries, Monascus fermentation products, rich in pigments like this compound, have been utilized in Asia as food colorants and traditional medicines.[4][5] Modern scientific investigation has revealed that this compound possesses a diverse range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for pharmaceutical and biotechnological applications.[4][6][7][8] This guide provides an in-depth technical overview of this compound, covering its biosynthesis, experimental protocols for its production and analysis, its key biological activities with supporting quantitative data, and its role in cellular signaling pathways.

Introduction to this compound

This compound (C₂₁H₂₂O₅, Molar Mass: 354.4 g/mol ) belongs to the azaphilone class of fungal polyketides, characterized by a highly oxygenated bicyclic core and a chiral quaternary center.[4][8] It is one of the major orange pigments produced during Monascus fermentation, alongside the structurally similar monascorubrin.[2][9] These orange pigments are notable for their chemical reactivity; they can react with primary amines, such as amino acids, in the fermentation broth to form a variety of red, water-soluble derivatives like rubropunctamine.[9][10] This reactivity is a key factor in the diversity of pigments found in Monascus products. Beyond its role as a colorant, this compound's bioactivities have positioned it as a promising candidate for drug discovery, particularly in oncology, where it has been shown to induce apoptosis in cancer cells and act as a potential dual agent for chemotherapy and photodynamic therapy.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the interplay of polyketide and fatty acid synthesis pathways.[4][9] The core molecular backbone is assembled by a non-reducing polyketide synthase (PKS) and subsequently modified by a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC).[11][12]

Key Biosynthetic Steps:

  • Polyketide Backbone Formation: The process is initiated by a non-reducing PKS, encoded by the MrpigA gene, which catalyzes the assembly of a hexaketide backbone from acetyl-CoA and malonyl-CoA precursors.[4][9]

  • Fatty Acid Side Chain Synthesis: Concurrently, a fatty acid synthase (FAS) produces a β-ketoacid side chain (in the case of this compound, a five-carbon chain derived from hexanoate).[4][13] The gene mrpigG appears to be preferentially involved in the biosynthesis of pigments with this five-carbon side chain.[14]

  • Esterification: The polyketide chromophore and the fatty acid side chain are esterified to form the fundamental azaphilone structure.[4]

  • Tailoring and Modification: A series of tailoring enzymes, including oxidoreductases and monooxygenases (encoded by genes such as MrpigE and MrpigF), perform crucial modifications, including reductions and cyclizations, to yield the final orange pigment, this compound.[4][12] The FAD-dependent oxidoreductase encoded by mrpigF is directly responsible for yielding the orange pigments.[12]

The entire biosynthetic machinery is compartmentalized within the fungal cell, with different enzymatic steps occurring in various subcellular locations, including the mitochondria and cytoplasm, to ensure pathway efficiency and prevent metabolic crosstalk.[12]

Rubropunctatin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS - MrPigA) acetyl_coa->pks fas_precursors Hexanoyl-CoA fas Fatty Acid Synthase (FAS) fas_precursors->fas hexaketide Hexaketide Chromophore pks->hexaketide beta_ketoacid 3-Oxo-octanoic acid (β-ketoacid) fas->beta_ketoacid esterification Esterification hexaketide->esterification beta_ketoacid->esterification pre_rubro Azaphilone Precursor esterification->pre_rubro tailoring Tailoring Enzymes (e.g., MrPigF Oxidoreductase) pre_rubro->tailoring This compound This compound tailoring->this compound amination Non-enzymatic Amination This compound->amination amines Primary Amines (e.g., Amino Acids) amines->amination rubropunctamine Rubropunctamine (Red Pigment) amination->rubropunctamine

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Production via Submerged Fermentation

This protocol outlines a representative method for producing this compound using submerged fermentation of Monascus ruber or Monascus purpureus.

  • Strain Maintenance: Maintain the Monascus strain on Potato Dextrose Agar (PDA) slants at 4°C and subculture every 4 weeks. Incubate new slants at 30°C for 7 days to induce sporulation.[7]

  • Inoculum Preparation: Prepare a seed culture medium containing (per liter): 10 g glucose, 3 g meat extract, and 5 g peptone. Adjust pH to 5.5. Inoculate with spores from a 7-day old PDA slant and incubate at 30°C on a rotary shaker (250 rpm) for 4 days.[15]

  • Fermentation Medium: Prepare the production medium containing (per liter): 20 g glucose (or dextrin), 5 g monosodium glutamate (MSG), 5 g K₂HPO₄, 5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and trace minerals (0.1 g CaCl₂, 0.01 g FeSO₄·7H₂O, 0.01 g ZnSO₄·7H₂O).[2] Some protocols also utilize complex nitrogen sources like 5 g/L corn steep liquor.[5] Adjust the final pH to 6.5.

  • Fermentation: Dispense the medium into Erlenmeyer flasks and sterilize at 121°C for 20 minutes. After cooling, inoculate with 2-4% (v/v) of the seed culture.[2][7] Incubate at 30°C for 7-11 days under static or shaking conditions (e.g., 150 rpm).[1][2] Maximum pigment production is typically observed after day 7.[7]

  • Harvesting: Separate the mycelia from the fermentation broth by centrifugation or filtration. The pigments can be extracted from both the mycelia and the supernatant.

Extraction and Purification

This protocol provides a general workflow for isolating and purifying this compound from the fermentation culture.

  • Extraction: Extract the harvested mycelia and/or broth with 95% ethanol or a mixture of ethyl acetate and methanol. Acidifying the solvent (e.g., to pH 2-4) can help prevent the conversion of orange pigments to their red derivatives.

  • Crude Extract Preparation: Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude pigment extract.

  • Silica Gel Chromatography:

    • Apply the crude extract to a silica gel column.

    • Elute the column with a step or gradient solvent system. A common system involves starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.[1][16] A mixture of ethyl acetate and methanol (13:7, v/v) has been used effectively as a running solvent.[1][16]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Crystallization (Alternative/Additional Step): For high-purity precursors, a fractional crystallization process can be employed following a two-stage, low-pH fermentation, which yields pigment powder with over 90% purity of this compound and monascorubrin.[10][17]

  • Purity Analysis: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The identity and structure of purified this compound are confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Use Ultra-High Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) to determine the exact molecular mass. This compound typically shows a molecular ion at m/z 353.2 [M-H]⁻ in negative ion mode.[6][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical environment of each proton and carbon atom.[6]

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and confirm the final structure.[18]

Experimental_Workflow_Purification start Monascus Fermentation Broth & Mycelia extraction Solvent Extraction (e.g., Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude Crude Pigment Extract concentration->crude chromatography Silica Gel Column Chromatography crude->chromatography fractions Collect & Monitor Fractions (TLC) chromatography->fractions pure Purified this compound fractions->pure analysis Structural Elucidation pure->analysis ms Mass Spectrometry (MS) analysis->ms nmr NMR Spectroscopy (1H, 13C, 2D) analysis->nmr

Caption: Workflow for this compound extraction and analysis.

Biological Activities and Quantitative Data

This compound exhibits a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies.

Cytotoxic and Anti-Proliferative Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

Cell LineAssay TypeIC₅₀ Value (µM)ConditionsReference(s)
HeLa (Cervical Carcinoma)Cytotoxicity93.71 ± 1.9624h, Dark
HeLa (Cervical Carcinoma)Cytotoxicity24.02 ± 2.1724h, Light Irradiation
H8 (Immortalized Cervical)Cytotoxicity> 300Light Irradiation
BGC-823 (Gastric Carcinoma)Cytotoxicity12.5724h
General AntitumorCytotoxicity8 - 10Not Specified

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

While extensive quantitative data is limited, studies have confirmed this compound's activity against specific microorganisms.

OrganismTypeActivity MetricResultReference(s)
Bacillus subtilisGram+ BacteriaInhibitionSignificant Activity
Candida pseudotropicalisFungus (Yeast)InhibitionSignificant Activity
Escherichia coliGram- BacteriaDocking Study (in silico)Favorable Binding Energy (ΔG = -8.303 kcal/mol)[19]
Staphylococcus aureusGram+ BacteriaDocking Study (in silico)Favorable Binding Energy (ΔG = -8.329 kcal/mol)[19]
Candida albicansFungus (Yeast)Docking Study (in silico)Favorable Binding Energy (ΔG = -8.544 kcal/mol)[19]

Note: In silico docking studies predict the binding affinity of a ligand to a target protein and suggest potential inhibitory activity, which requires experimental validation.

Role in Signaling Pathways: Apoptosis Induction

A primary mechanism behind this compound's anticancer effect is the induction of programmed cell death (apoptosis) via the intrinsic, or mitochondrial, pathway.[20] This pathway is initiated by intracellular stress signals and is critically regulated by the Bcl-2 family of proteins.[20][21]

Mechanism of Action:

  • Mitochondrial Disruption: this compound treatment leads to a loss of the mitochondrial membrane potential (ΔΨm), a key early event in apoptosis.[11]

  • Cytochrome c Release: The disruption of the mitochondrial outer membrane, regulated by pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, results in the release of cytochrome c from the intermembrane space into the cytosol.[22][23][24] While the direct protein target of this compound in this process is not fully elucidated, its effect on the mitochondrial membrane implicates modulation of the Bcl-2 protein family's balance.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome.[20]

  • Caspase Cascade Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[20]

  • Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[25]

Studies have confirmed that this compound treatment leads to the activation of caspase-9 and caspase-3, consistent with this signaling cascade.

Apoptosis_Signaling_Pathway This compound This compound stress Intracellular Stress This compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak + bcl2_inh Bcl-2/Bcl-xL Inhibition bcl2_family->bcl2_inh - momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_inh->momp inhibits mito Mitochondrion cyto_c Cytochrome c Release momp->cyto_c causes apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 → Caspase-9 apoptosome->casp9 activates casp3 Pro-Caspase-3 → Caspase-3 casp9->casp3 activates apoptosis Apoptosis (DNA Fragmentation, Cell Death) casp3->apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound.

Cytotoxicity_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate for 4h (Formazan Formation) mtt->incubation3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubation3->solubilize measure Measure Absorbance (Plate Reader) solubilize->measure calculate Calculate Cell Viability & Determine IC₅₀ Value measure->calculate

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Perspectives

This compound stands out as a fungal secondary metabolite with considerable potential beyond its traditional use as a natural colorant. Its well-documented cytotoxic activities, coupled with a growing understanding of its mechanism of action, make it a valuable lead compound for the development of novel anticancer therapies. Future research should focus on several key areas: elucidating the specific protein targets of this compound to better understand its selectivity, optimizing fermentation and purification processes for industrial-scale production, and exploring its synergistic effects with existing chemotherapeutic agents. Furthermore, the synthesis and evaluation of novel derivatives could enhance its pharmacological properties, such as solubility, stability, and target specificity, paving the way for its translation into clinical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Rubropunctatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctatin is a naturally occurring orange azaphilone pigment produced as a secondary metabolite by fungi of the Monascus genus, notably Monascus purpureus and Monascus ruber.[1][2] It is a polyketide compound that has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, immunosuppressive, antioxidant, and anti-tumor properties.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of pure this compound, detailed experimental protocols for its isolation and characterization, and a visual representation of its proposed mechanisms of action through key signaling pathways. All quantitative data is summarized for clarity, and methodologies are presented to aid in the replication and further investigation of this promising bioactive compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of pure this compound are summarized in the tables below. This data is essential for its identification, handling, and application in research and development.

Property Value Reference
CAS Number 514-67-0[1]
Molecular Formula C₂₁H₂₂O₅[1]
Molecular Weight 354.40 g/mol [1]
Appearance Yellow to orange solid[5]
Melting Point 156.5-157.0 °C (decomposes)[5]
Solubility & Stability Information Reference
Solubility Poorly soluble in water. Soluble in organic solvents such as methanol, ethanol, and ethyl acetate.[6][7]
Storage Conditions Store at -20°C, protected from light.[3]
Stability Sensitive to light. Stable over a pH range of 2-10 and is heat stable, allowing for autoclaving.[7]

Spectral Data

The spectral properties of this compound are crucial for its structural elucidation and quantification. Below is a summary of its characteristic spectral data.

Spectroscopic Technique Observed Characteristics Reference
UV-Vis Spectroscopy Maximum absorbance (λmax) at approximately 470 nm in methanol.[8]
Infrared (IR) Spectroscopy Characteristic peaks at 1746 cm⁻¹ (O=C-O, lactone), 1652 cm⁻¹ (C=O), and 1532 cm⁻¹ (C=C).[9]
Mass Spectrometry (ESI-MS) Molecular ion [M-H]⁻ at m/z 353.2.[10]
¹H NMR Spectroscopy Chemical shifts are observed for protons in the aliphatic chain, the propenyl group, and the aromatic core.[1][10]
¹³C NMR Spectroscopy Resonances corresponding to the carbonyl carbons, olefinic carbons, and aliphatic carbons are present.[1][10]

Experimental Protocols

Isolation and Purification of this compound from Monascus purpureus

This protocol is based on an improved method utilizing silica gel column chromatography and thin-layer chromatography (TLC).[6][8]

a. Fermentation and Extraction:

  • Cultivate Monascus purpureus on a suitable solid substrate (e.g., rice) or in a liquid fermentation medium.

  • After an appropriate incubation period for pigment production, harvest the fermented substrate or mycelial mass.

  • Dry the harvested material and extract the pigments using a suitable organic solvent, such as hexane or ethanol.[3][11]

  • Concentrate the crude extract under reduced pressure to obtain a viscous pigment mixture.

b. Chromatographic Purification:

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for instance, a hexane-ethyl acetate mixture.

  • Collect fractions and monitor the separation using TLC, visualizing the orange band corresponding to this compound.

  • Pool the fractions containing pure this compound, as confirmed by TLC analysis.

  • Evaporate the solvent to obtain purified this compound.

Characterization of Pure this compound

a. UV-Vis Spectroscopy:

  • Prepare a standard solution of the purified this compound in methanol of a known concentration.

  • Use a UV-Vis spectrophotometer to scan the absorbance of the solution from 200 to 800 nm.

  • Record the wavelength of maximum absorbance (λmax).

b. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the purified this compound or use an ATR-FTIR spectrometer.

  • Acquire the IR spectrum in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

c. Mass Spectrometry (ESI-MS):

  • Dissolve the purified this compound in a suitable solvent for electrospray ionization (e.g., methanol).

  • Infuse the sample solution into an ESI-mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

d. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sufficient amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration to elucidate the detailed chemical structure.

Proposed Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound are attributed to its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action based on current scientific understanding.

Rubropunctatin_Biosynthesis Acetyl-CoA Acetyl-CoA FAS FAS Acetyl-CoA->FAS PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Malonyl-CoA->PKS Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Polyketide Synthase (PKS) Polyketide Synthase (PKS) Hexanoyl-CoA Hexanoyl-CoA This compound This compound Hexanoyl-CoA->this compound Chromanone Intermediate Chromanone Intermediate Chromanone Intermediate->this compound FAS->Hexanoyl-CoA PKS->Chromanone Intermediate

Caption: Biosynthesis of this compound.

Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Inhibition Apoptosis_Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Down-regulates Bax Bax This compound->Bax Up-regulates Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution Immunosuppressive_Pathway T-Cell Receptor T-Cell Receptor PI3K PI3K T-Cell Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation T-Cell Proliferation & Activation T-Cell Proliferation & Activation mTOR->T-Cell Proliferation & Activation This compound This compound This compound->PI3K Inhibition

References

Unraveling the Molecular Intricacies of Rubropunctatin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctatin, a naturally occurring orange azaphilone pigment produced by Monascus species, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on biological systems. It consolidates current research findings, presenting a detailed overview of its cytotoxic, neuroprotective, and potential cholesterol-lowering properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development endeavors centered on this promising bioactive compound.

Introduction

This compound (C₂₁H₂₂O₅) is a secondary metabolite synthesized by various strains of the fungus Monascus, most notably Monascus purpureus. Traditionally used in the production of red fermented rice, Monascus pigments have a long history in food and traditional medicine. Modern scientific investigation has unveiled a spectrum of pharmacological activities associated with these pigments, with this compound emerging as a compound of particular interest. Its purported anti-inflammatory, immunosuppressive, antioxidant, and anti-tumor properties underscore its potential as a lead compound for therapeutic development. This guide focuses on elucidating the cellular and molecular pathways through which this compound exerts its biological effects.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, with its cytotoxic and neuroprotective actions being the most extensively studied. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway.

Cytotoxic and Anti-Tumor Activity

This compound has demonstrated selective cytotoxic effects against various cancer cell lines. This activity is primarily mediated by the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

The predominant mechanism underlying this compound's anti-tumor activity is the initiation of the intrinsic or mitochondrial pathway of apoptosis. This signaling cascade is characterized by a series of coordinated molecular events:

  • Increased Reactive Oxygen Species (ROS) Production: Treatment with this compound has been shown to elevate intracellular levels of ROS. While the precise mechanism of ROS induction is still under investigation, it is a critical early event in the apoptotic cascade triggered by this compound.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS leads to the disruption of the mitochondrial membrane integrity, resulting in a significant decrease in the mitochondrial membrane potential. This is a key commitment step in the apoptotic process.

  • Caspase Activation: The loss of ΔΨm triggers the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound treatment leads to the activation of initiator caspase-9 and executioner caspase-3. The activation of caspase-8 has also been observed, suggesting potential crosstalk with the extrinsic apoptotic pathway.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:

Rubropunctatin_Apoptosis_Pathway This compound This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase8 Caspase-8 Activation MMP->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8->Caspase3

Caption: Proposed signaling pathway of this compound-induced apoptosis.
Neuroprotective Effects

In addition to its cytotoxic properties, a derivative of this compound, FZU-H, has demonstrated significant neuroprotective effects against Aβ(1-42)-induced neurotoxicity, a hallmark of Alzheimer's disease. The mechanism of this neuroprotection shares some similarities with its apoptotic action in cancer cells but is directed towards cell survival.

FZU-H has been shown to inhibit the activation of caspase-3 and prevent the loss of mitochondrial membrane potential in Neuro-2A cells exposed to Aβ(1-42) peptides. This suggests that the compound can counteract the pro-apoptotic signals initiated by amyloid-beta.

The neuroprotective effects of the this compound derivative also extend to mitigating other pathological features of Alzheimer's disease. Treatment with FZU-H was found to attenuate Aβ(1-42)-induced cellular redox imbalance and reduce the hyperphosphorylation of Tau protein, another key factor in the development of neurofibrillary tangles.

The workflow for investigating the neuroprotective effects of this compound derivatives can be visualized as follows:

Neuroprotection_Workflow Abeta Aβ(1-42)-induced Neurotoxicity in Neuro-2A cells Treatment Treatment with This compound Derivative (FZU-H) Abeta->Treatment Caspase_Inhibition Inhibition of Caspase-3 Activation Treatment->Caspase_Inhibition MMP_Stabilization Prevention of Mitochondrial Membrane Potential Loss Treatment->MMP_Stabilization Redox_Balance Attenuation of Redox Imbalance Treatment->Redox_Balance Tau_Phosphorylation Reduction of Tau Hyperphosphorylation Treatment->Tau_Phosphorylation Neuroprotection Neuroprotective Effect Caspase_Inhibition->Neuroprotection MMP_Stabilization->Neuroprotection Redox_Balance->Neuroprotection Tau_Phosphorylation->Neuroprotection

Caption: Experimental workflow for assessing neuroprotective effects.
Inhibition of Cholesterol Biosynthesis

Some evidence suggests that this compound may play a role in lipid regulation by inhibiting cholesterol biosynthesis.[1] This is a characteristic shared with other Monascus metabolites like monacolin K (lovastatin). The proposed mechanism involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[2] However, detailed studies on the direct inhibitory effects and kinetic parameters of this compound on this enzyme are still needed to fully elucidate this aspect of its activity.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

Cell LineAssay Duration (h)IC₅₀ (µM)Light ConditionReference
HeLa (human cervical carcinoma)2493.71 ± 1.96Dark[3]
HeLa (human cervical carcinoma)-24.02 ± 2.17Light Irradiation[3]
H8 (immortalized human cervical epithelial)-> 300With or without light[3]
BGC-823 (human gastric carcinoma)24--[4]
GES-1 (normal human gastric epithelial)24No significant toxicity-[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and culture until they reach approximately 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time period. Include both untreated and vehicle-treated cells as negative controls.

  • Cell Harvesting: After treatment, carefully collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension (1 x 10⁵ cells), add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

  • JC-1 Assay Kit (containing JC-1 dye and assay buffer)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well black-walled plate and treat with this compound as described in the apoptosis assay. Include a positive control group treated with 10-50 µM CCCP for 30 minutes.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the JC-1 staining solution.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.

  • Washing: Remove the staining solution and wash the cells twice with the provided assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence at an excitation/emission of ~485/530 nm and the red fluorescence at an excitation/emission of ~540/590 nm.

  • Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Caspase-3 Activity Assay (Colorimetric)

This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric assay. The assay utilizes a specific substrate (DEVD-pNA) which, upon cleavage by active caspase-3, releases the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Following treatment with this compound, harvest the cells and wash them with ice-cold PBS. Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant containing the cytosolic extract.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate. Adjust the final volume with cell lysis buffer. Add the reaction buffer containing DTT to each well.

  • Substrate Addition: Add the DEVD-pNA substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant potential for therapeutic applications. Its well-defined pro-apoptotic mechanism in cancer cells, coupled with the neuroprotective properties of its derivatives, makes it a compelling candidate for further investigation. The detailed protocols provided in this guide are intended to standardize experimental approaches and facilitate the comparison of data across different research groups.

Future research should focus on several key areas:

  • In-depth investigation of the cholesterol biosynthesis inhibition pathway: Elucidating the specific molecular target of this compound within this pathway and determining its kinetic parameters of inhibition are crucial next steps.

  • In vivo studies: The promising in vitro results need to be validated in animal models of cancer and neurodegenerative diseases to assess the efficacy, pharmacokinetics, and safety of this compound and its derivatives.

  • Structure-activity relationship (SAR) studies: Systematic modification of the this compound scaffold could lead to the development of more potent and selective analogs with improved therapeutic profiles.

By continuing to unravel the intricate mechanisms of action of this compound, the scientific community can pave the way for the development of novel and effective therapies for a range of human diseases.

References

In Vitro and In Vivo Stability of the Rubropunctatin Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctatin is a naturally occurring azaphilone pigment produced by several species of the Monascus fungus. It is a polyketide-derived secondary metabolite characterized by a pyranoquinone bicyclic core and is known for its vibrant orange-red hue. Beyond its traditional use as a natural food colorant, this compound has garnered significant interest in the scientific community for its diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. As with any bioactive molecule being considered for pharmaceutical or nutraceutical applications, a thorough understanding of its stability in vitro and in vivo is paramount. This technical guide provides a comprehensive overview of the current knowledge on the stability of the this compound molecule, detailing experimental protocols and presenting available data to aid researchers in its evaluation and development.

In Vitro Stability of this compound

The in vitro stability of this compound is influenced by several environmental factors, primarily pH, temperature, and light. Understanding these factors is crucial for formulation development, storage, and predicting its behavior in biological systems.

pH Stability

The stability of this compound is markedly dependent on the pH of the surrounding medium. Generally, Monascus pigments exhibit reasonable stability in the pH range of 2 to 10. Specifically for red pigments derived from Monascus purpureus, which are structurally related to this compound, stability is observed to be high between pH 6.0 and 8.0. However, exposure to strongly acidic (below pH 4.0) or alkaline (above pH 8.0) conditions for extended periods can lead to significant degradation and loss of color[1]. The orange pigments, including this compound, are known to be reactive, and their conversion to red derivatives can be prevented by maintaining a low pH, for instance, by using acidified ethanol (pH 2 or 4) for extraction[2][3].

Thermal Stability

This compound and related Monascus pigments demonstrate good thermal stability, a desirable characteristic for applications requiring heat processing. Studies on red pigments from Monascus purpureus have shown that they are relatively stable up to 70°C. However, prolonged heating at higher temperatures, such as 100°C, can lead to a color change to blackish-red, indicating molecular breakdown[1]. More quantitative studies on the thermal degradation of red Monascus pigments show that the degradation follows first-order kinetics[4][5][6][7]. The half-life of these pigments decreases as the temperature increases[4][7]. For instance, one study reported that at high temperatures, the degradation constant of red pigments increased with decreasing pH[4][5][6].

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of Monascus pigments. The pigments are generally more stable when stored in the dark[8]. The chromogenic functional groups within the this compound molecule can absorb light energy, which may lead to the destruction of its molecular structure and a subsequent change in color.

Quantitative Stability Data

While specific quantitative degradation kinetics for pure this compound are scarce in the literature, data for mixed Monascus red pigments provide valuable insights. The following table summarizes representative data on the thermal stability of red Monascus pigments.

Temperature (°C)pHHalf-life (t½) (min)Degradation Rate Constant (k) (min⁻¹)Reference
705.5346.50.002[4][5][6]
805.5173.20.004[4][5][6]
905.586.60.008[4][5][6]
97.87.7Not specifiedLower degradation at higher pH[4][5][6]
704.3Not specifiedHigher degradation at lower pH[4][5][6]

Note: The data presented is for a mixture of red Monascus pigments and should be considered as an approximation for this compound.

In Vivo Stability, Metabolism, and Bioavailability

The in vivo fate of this compound is a critical area of research that is currently underexplored. There is a significant lack of published data on its pharmacokinetics, including bioavailability, plasma half-life, and metabolic pathways. However, based on the general metabolism of related fungal polyketides and azaphilones, a hypothetical metabolic pathway can be proposed.

Hypothetical Metabolic Pathways

Fungal polyketides, including azaphilones like this compound, are known to undergo various enzymatic modifications. The biosynthesis of azaphilones involves a polyketide synthase (PKS) and fatty acid synthase (FAS) pathway[9]. The core azaphilone structure can be modified by tailoring enzymes, leading to a diversity of related compounds[10][11][12].

In vivo, this compound is likely to undergo Phase I and Phase II metabolic transformations in the liver.

  • Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes. For this compound, this could involve hydroxylation of the alkyl side chains or modifications to the pyranoquinone core.

  • Phase II Metabolism: This phase involves the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Rubropunctatin_Metabolic_Pathway This compound This compound PhaseI Phase I Metabolites (e.g., Hydroxylated derivatives) This compound->PhaseI CYP450 enzymes (Oxidation, etc.) PhaseII Phase II Conjugates (e.g., Glucuronides, Sulfates) This compound->PhaseII Direct Conjugation PhaseI->PhaseII UGTs, SULTs, etc. (Conjugation) Excretion Excretion (Urine, Feces) PhaseII->Excretion

A hypothetical metabolic pathway for this compound.
Bioavailability

The oral bioavailability of this compound is expected to be low due to its poor water solubility[2][3]. Strategies to improve its solubility, such as the formation of derivatives or encapsulation, are active areas of research.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable stability data. The following sections outline recommended methodologies for assessing the in vitro and in vivo stability of this compound.

In Vitro Stability Assessment in Simulated Biological Fluids

This protocol is designed to evaluate the chemical stability of this compound in simulated gastric and intestinal fluids, providing an indication of its fate in the gastrointestinal tract.

1. Preparation of Simulated Fluids:

  • Simulated Gastric Fluid (SGF): Prepare according to USP specifications. Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL. The final pH should be approximately 1.2[13].

  • Simulated Intestinal Fluid (SIF): Prepare according to USP specifications. Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water, add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Add 10.0 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid. Dilute with water to 1000 mL[13].

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Spike the stock solution into pre-warmed SGF and SIF to a final concentration relevant for the intended application.

  • Incubate the samples at 37°C with constant agitation.

  • Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately quench the reaction by adding a suitable organic solvent (e.g., ice-cold acetonitrile) to precipitate proteins and stop enzymatic degradation.

  • Centrifuge the samples to pellet the precipitated proteins.

3. Analytical Quantification:

  • Analyze the supernatant for the concentration of remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) in each fluid.

The following diagram illustrates the experimental workflow for in vitro stability testing.

In_Vitro_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SGF Prepare SGF (pH 1.2) Spike Spike this compound into SGF and SIF SGF->Spike SIF Prepare SIF (pH 6.8) SIF->Spike Incubate Incubate at 37°C with agitation Spike->Incubate Sample Sample at time points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench reaction (e.g., cold acetonitrile) Sample->Quench Centrifuge Centrifuge Quench->Centrifuge HPLCMS Analyze supernatant by HPLC-MS Centrifuge->HPLCMS Data Calculate % remaining and degradation kinetics HPLCMS->Data In_Vivo_PK_Workflow cluster_animal Animal Study cluster_sample Sample Processing cluster_analysis Analysis Dosing Dosing (IV and PO) in Rodent Model Sampling Blood Sampling at Time Points Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Extraction of this compound Plasma->Extraction LCMS Quantification by LC-MS/MS Extraction->LCMS PK Pharmacokinetic Analysis (AUC, t½, F%) LCMS->PK

References

Rubropunctatin in Fermented Foods: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctatin is a naturally occurring orange azaphilone pigment produced by various species of the fungus Monascus. It is a prominent secondary metabolite found in several traditional Asian fermented foods, most notably red yeast rice.[1] Beyond its role as a natural colorant, this compound has garnered significant interest from the scientific community for its potential biological activities, including anticancer and telomerase inhibitory effects.[2] This technical guide provides an in-depth overview of the natural occurrence of this compound in fermented foods, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence of this compound in Fermented Foods

This compound is primarily found in foods fermented with Monascus species, such as Monascus purpureus and Monascus ruber. The most well-documented source of this compound is red yeast rice , a traditional Chinese food and medicinal product made by fermenting rice with Monascus spp.[1] The concentration and composition of pigments, including this compound, in red yeast rice can vary significantly depending on the Monascus strain, fermentation substrate, and processing conditions.

While rice is the most common substrate, Monascus can be cultivated on various other cereal grains, leading to the production of this compound. Studies have shown that the choice of substrate influences the pigment profile. For instance, the fermentation of dehulled sorghum grain has been reported to yield a high proportion of this compound compared to other cereals like rice and corn.[3]

Quantitative Data on this compound in Fermented Foods

The following table summarizes the quantitative data on this compound concentrations found in various fermented food products as determined by High-Performance Liquid Chromatography (HPLC). It is important to note that the yields of these pigments are highly dependent on the specific Monascus strain and fermentation conditions used.

Fermented Food ProductMonascus SpeciesSubstrateThis compound ConcentrationReference
Red Yeast RiceMonascus purpureusRiceNot explicitly quantified in a comparable unit in the provided search results. Described as a major orange pigment.[3]
Fermented Dehulled Sorghum Grain (DSG)Monascus purpureusDehulled SorghumReported to contain a "large amount" of this compound relative to other pigments. Specific concentration not provided in a comparable unit.[3]
Fermented CornMonascus purpureusCornLower relative amount of this compound compared to DSG.[3]
Fermented Sorghum Bran (SB)Monascus purpureusSorghum BranLower relative amount of this compound.[3]

Note: The available literature often reports pigment production in absorbance units (AU) or as a relative percentage of total pigments, making direct comparison of absolute concentrations challenging. Further research with standardized quantification methods is needed to provide a more comprehensive comparative table.

Biosynthesis of this compound

This compound is a polyketide, synthesized through a complex enzymatic pathway involving both polyketide synthase (PKS) and fatty acid synthase (FAS) systems. The biosynthesis starts from acetyl-CoA and malonyl-CoA, which are used to build the characteristic azaphilone core and the fatty acyl side chain.

The following diagram illustrates the key steps in the biosynthetic pathway of this compound.

Rubropunctatin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Pathway cluster_FAS Fatty Acid Synthase (FAS) Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Polyketide_Intermediate Polyketide_Intermediate Malonyl-CoA->Polyketide_Intermediate PKS (e.g., MrPigA) Azaphilone_Core Azaphilone_Core Polyketide_Intermediate->Azaphilone_Core Cyclization & Tailoring Enzymes (e.g., MrPigC, MrPigN) This compound This compound Azaphilone_Core->this compound Esterification Acetyl-CoA_FAS Acetyl-CoA Fatty_Acyl-CoA Fatty_Acyl-CoA Acetyl-CoA_FAS->Fatty_Acyl-CoA FAS Malonyl-CoA_FAS Malonyl-CoA Malonyl-CoA_FAS->Fatty_Acyl-CoA Fatty_Acyl-CoA->this compound

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Fermented Foods

Objective: To extract this compound from a solid fermented food matrix for subsequent analysis.

Materials:

  • Fermented food sample (e.g., dried red yeast rice powder)

  • Extraction solvent: Acetonitrile or 70% Ethanol

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh 1 gram of the finely ground fermented food sample into a centrifuge tube.

  • Add 20 mL of the extraction solvent (acetonitrile or 70% ethanol) to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the extracted sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-25 min: Linear gradient to 90% A

    • 25-30 min: 90% A

    • 30-35 min: Linear gradient to 30% A

    • 35-40 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 470 nm

Quantification:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the extracted sample and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the analysis of this compound in fermented foods.

Rubropunctatin_Analysis_Workflow Sample_Collection Sample Collection (e.g., Red Yeast Rice) Sample_Preparation Sample Preparation (Drying, Grinding) Sample_Collection->Sample_Preparation Extraction Extraction (Solvent Extraction, Sonication) Sample_Preparation->Extraction Filtration_Centrifugation Filtration / Centrifugation Extraction->Filtration_Centrifugation HPLC_Analysis HPLC Analysis (C18 Column, PDA/UV Detector) Filtration_Centrifugation->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification, Quantification) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Logical Relationships in this compound Production

The production of this compound is interconnected with the biosynthesis of other Monascus pigments. It serves as a key intermediate in the formation of red and yellow pigments.

Pigment_Relationships This compound This compound Red_Pigments Red Pigments (e.g., Rubropunctamine) This compound->Red_Pigments Amination Yellow_Pigments Yellow Pigments (e.g., Monascin) This compound->Yellow_Pigments Reduction Monascorubrin Monascorubrin Monascorubrin->Red_Pigments Amination Monascorubrin->Yellow_Pigments Reduction

References

An In-depth Technical Guide to Rubropunctatin: From Traditional Fermentation to Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and is not intended as medical advice.

Executive Summary

Rubropunctatin, an orange azaphilone pigment, is a secondary metabolite produced by fungi of the Monascus genus, most notably Monascus purpureus. While the isolated compound this compound does not have a recorded history of use in traditional medicine, its source, Red Yeast Rice (RYR), has been a staple in traditional Chinese medicine for over a millennium.[1][2][3] Historically, RYR was used to promote blood circulation, alleviate indigestion and diarrhea, and support overall vitality.[2][3] Modern scientific inquiry has shifted focus from the crude fermented product to its individual bioactive constituents. This compound has been identified as one such compound and is now the subject of rigorous investigation for its potent anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] This guide provides a comprehensive overview of the traditional context, modern pharmacological data, key experimental methodologies, and known cellular signaling pathways associated with this compound.

Historical Context: The Traditional Use of Monascus Purpureus (Red Yeast Rice)

The use of Monascus purpureus-fermented rice, known as Red Yeast Rice or "Angkak," dates back over a thousand years in China and other parts of Asia.[1][2] It was valued not only as a food colorant, preservative, and ingredient in rice wine but also as a medicinal agent.[1][2] Ancient Chinese medicinal texts describe its use to invigorate the body, aid digestion, and promote blood circulation.[3] Traditional applications included treating conditions such as indigestion, diarrhea, and limb weakness.[3] It's important to note that these therapeutic effects were attributed to the entire fermented product, which contains a complex mixture of metabolites, including monacolins (such as lovastatin), pigments, and other active compounds, not to this compound in its isolated form.[1][7]

Modern Pharmacological Investigations

Scientific research has isolated and characterized numerous compounds from Red Yeast Rice, including the orange pigment this compound.[4][6] Studies now focus on elucidating the specific biological activities of this purified molecule, revealing its potential as a therapeutic agent.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Its activity is often assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). The compound has been shown to down-regulate the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade.[8]

Anticancer and Cytotoxic Activity

One of the most promising areas of this compound research is its anticancer potential. Studies on human cervical carcinoma (HeLa) cells have shown that this compound can induce dose-dependent apoptosis (programmed cell death).[9][10] This effect is mediated through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of key executioner proteins like caspases.[9][10] Notably, its cytotoxic activity is significantly enhanced under light irradiation, suggesting potential applications in photodynamic therapy.[10]

Antioxidant Activity

This compound also exhibits potent antioxidant properties.[11] It can effectively scavenge free radicals, such as the superoxide and hydroxyl radicals, and inhibit oxidative damage to proteins.[11] This activity is often measured by its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in-vitro studies on this compound's bioactivity.

Activity Assay Model Parameter Value Reference
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsIC₅₀ (NO Inhibition)21.2 µM[8]
CytotoxicityHuman Cervical Carcinoma (HeLa) cells (in dark)IC₅₀ (24h)93.71 ± 1.96 µM[10]
Photodynamic CytotoxicityHeLa cells (with light irradiation)IC₅₀24.02 ± 2.17 µM[10]
AntioxidantDPPH Radical ScavengingScavenging Activity16% at 8 µg/mL[11]
AntioxidantSuperoxide Generation InhibitionInhibition20% at 8 µg/mL[11]

Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathway in HeLa Cells

This compound induces apoptosis in HeLa cancer cells primarily through the intrinsic mitochondrial pathway. This process involves an increase in intracellular Reactive Oxygen Species (ROS), which leads to a loss of mitochondrial membrane potential (ΔΨm). This disruption triggers a cascade of caspase activation, starting with initiator caspases-8 and -9, which in turn activate the executioner caspase-3, ultimately leading to cell death.

G This compound This compound ROS Intracellular ROS (Reactive Oxygen Species) This compound->ROS increases MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp8 Caspase-8 Activation MMP->Casp8 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced mitochondrial apoptosis pathway.
Anti-inflammatory Signaling Pathway

In response to inflammatory stimuli like LPS, macrophages activate transcription factors such as NF-κB. This leads to the upregulation of pro-inflammatory enzymes iNOS and COX-2, resulting in the production of inflammatory mediators NO and prostaglandins. This compound exerts its anti-inflammatory effect by inhibiting the expression of the iNOS and COX-2 proteins, thereby blocking the production of these mediators.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage (RAW 264.7) LPS LPS NFkB NF-κB Activation LPS->NFkB iNOS_COX2 iNOS & COX-2 Protein Expression NFkB->iNOS_COX2 Mediators NO & Prostaglandin Production iNOS_COX2->Mediators This compound This compound This compound->iNOS_COX2 inhibits

This compound's inhibition of inflammatory mediators.

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the bioactivity of this compound.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere for 18-24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plates are incubated for an additional 24 hours.

  • NO Measurement (Griess Assay): 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess Reagent is added to each well.

  • Analysis: After a 10-15 minute incubation period at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Protocol: Cytotoxicity by MTT Assay in HeLa Cells

This colorimetric assay assesses cell viability and is used to determine the IC₅₀ value of a cytotoxic compound.

  • Cell Culture: HeLa cells are maintained in an appropriate medium (e.g., MEM or DMEM) with 10% FBS and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density of 4,000-5,000 cells/well and incubated for 24 hours to allow attachment.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated with the compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated using non-linear regression analysis.

Protocol: Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HeLa cells are seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.

  • Cell Collection: Both floating and adherent cells are collected. Adherent cells are detached using trypsin. Cells are then combined, washed twice with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: An additional 400 µL of 1X Binding Buffer is added to each tube. The cells are analyzed immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rubropunctatin from Red Mold Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctatin is a bioactive orange azaphilone pigment produced by Monascus purpureus fermentation of red mold rice. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from red mold rice, intended for use in research and drug development.

Data Presentation

While precise yields of this compound can vary significantly based on the Monascus strain, fermentation conditions, and purification scale, the following table summarizes typical parameters and expected outcomes at each stage of the process based on available literature.

StageKey ParametersTypical Observations and Expected Outcomes
Fermentation Solid-state fermentation of rice with Monascus purpureus for 7-15 days at 28-32°C.Rice grains will be thoroughly colonized by the reddish-purple mycelium of the fungus.
Extraction Soxhlet or maceration with 70% ethanol. Acidification of the solvent to pH 2.0-4.0 can help preserve the orange pigments.A deep red-orange extract is obtained. The yield of crude pigment extract can range from 2% to 5% of the dry weight of the red mold rice.
Silica Gel Column Chromatography Stationary phase: Silica gel (70-230 mesh). Mobile phase: Gradient elution, starting with a non-polar solvent and gradually increasing polarity. A common starting point is a hexane-ethyl acetate system.Separation of pigments into distinct colored bands. This compound, being moderately polar, will elute after non-polar yellow pigments and before the more polar red pigments.
Thin-Layer Chromatography (TLC) Stationary phase: Silica gel plates. Mobile phase: A mixture of ethyl acetate and methanol (e.g., 13:7 v/v) is effective.Used to monitor the separation from column chromatography and to assess the purity of the fractions. This compound will appear as a distinct orange spot.
Crystallization (Optional) Dissolving the purified fraction in a minimal amount of a suitable solvent (e.g., ethanol) followed by slow cooling or the addition of an anti-solvent.Formation of orange-red crystals of this compound. This step significantly increases the purity of the final product.
Final Product A purified orange-red crystalline powder.Purity can exceed 90% as determined by HPLC. The molecular mass of this compound is approximately 354 g/mol .[1][2]

Experimental Protocols

Fermentation of Red Mold Rice

This protocol describes the solid-state fermentation of rice to produce a culture rich in Monascus pigments, including this compound.

Materials:

  • Rice (long-grain or glutinous)

  • Monascus purpureus culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile water

  • Erlenmeyer flasks (500 mL)

  • Cotton plugs

  • Autoclave

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture Monascus purpureus on PDA plates at 30°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding 10 mL of sterile water to the PDA plate and gently scraping the surface to release the spores.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Substrate Preparation:

    • Wash 100 g of rice thoroughly with tap water and soak for 2-4 hours.

    • Drain the excess water and place the rice in a 500 mL Erlenmeyer flask.

    • Autoclave the flask at 121°C for 20 minutes to sterilize the rice.

    • Allow the flask to cool to room temperature.

  • Inoculation and Fermentation:

    • Inoculate the sterilized rice with 5 mL of the Monascus purpureus spore suspension under aseptic conditions.

    • Mix the contents of the flask thoroughly to ensure even distribution of the inoculum.

    • Plug the flask with sterile cotton and incubate at 30°C for 10-14 days. The rice should be fully colonized by the mold, appearing deep red.

  • Drying and Grinding:

    • After incubation, dry the fermented red mold rice at 45-50°C in a hot air oven until a constant weight is achieved.

    • Grind the dried red mold rice into a fine powder using a blender or a mill. Store the powder in a cool, dry, and dark place.

Extraction of Crude Pigments

This protocol details the extraction of pigments from the fermented red mold rice powder.

Materials:

  • Dried red mold rice powder

  • 70% Ethanol (v/v) in water

  • Hydrochloric acid (HCl) or Formic Acid (optional)

  • Soxhlet apparatus or a large beaker for maceration

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 50 g of the dried red mold rice powder.

  • Soxhlet Extraction (Recommended for higher efficiency):

    • Place the powder in a cellulose thimble and insert it into the Soxhlet extractor.

    • Fill the round-bottom flask with 500 mL of 70% ethanol. To prevent the degradation of this compound to red pigments, the ethanol can be acidified to pH 3-4 with a few drops of concentrated HCl or formic acid.

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

    • Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Maceration (Alternative method):

    • Place the powder in a large beaker and add 500 mL of acidified 70% ethanol.

    • Stir the mixture for 24 hours at room temperature, protected from light.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration:

    • Combine the extracts and concentrate them using a rotary evaporator at 40-50°C under reduced pressure to obtain a viscous crude pigment extract.

Purification by Silica Gel Column Chromatography

This protocol describes the separation of this compound from the crude pigment extract using silica gel column chromatography.

Materials:

  • Crude pigment extract

  • Silica gel (70-230 mesh) for column chromatography

  • Hexane

  • Ethyl acetate

  • Methanol

  • Glass chromatography column (e.g., 50 cm length, 4 cm diameter)

  • Cotton wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the chromatography column.

    • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

    • Prepare a slurry of silica gel in hexane (e.g., 100 g of silica gel in 300 mL of hexane).

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.

    • Drain the excess hexane until the solvent level is just above the silica gel bed. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude pigment extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (v/v)

      • 90:10 Hexane:Ethyl Acetate (v/v)

      • 80:20 Hexane:Ethyl Acetate (v/v)

      • 50:50 Hexane:Ethyl Acetate (v/v)

      • 100% Ethyl Acetate

      • 95:5 Ethyl Acetate:Methanol (v/v)

    • Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system, such as ethyl acetate:methanol (13:7 v/v).[1][2][3]

    • Visualize the spots under visible light and a UV lamp. This compound will appear as a distinct orange spot.

    • Combine the fractions containing pure this compound based on the TLC analysis.

  • Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid). This compound will show a characteristic retention time and peak.

  • UV-Visible Spectroscopy: In a suitable solvent like ethanol, this compound exhibits a characteristic maximum absorption (λmax) in the orange region of the visible spectrum, typically around 470 nm.[2]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound. It is expected to show a molecular ion peak [M-H]⁻ at m/z 353.2.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of this compound and confirm its identity by comparing the spectra with published data.[1][3]

Mandatory Visualization

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization start Monascus purpureus Culture inoculation Inoculation start->inoculation rice Sterilized Rice rice->inoculation fermentation Incubation (10-14 days) inoculation->fermentation drying Drying and Grinding fermentation->drying rmr_powder Red Mold Rice Powder drying->rmr_powder extraction Solvent Extraction (70% Ethanol) rmr_powder->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Pigment Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc pooling Pooling of Pure Fractions tlc->pooling final_concentration Rotary Evaporation pooling->final_concentration This compound Purified this compound final_concentration->this compound hplc HPLC This compound->hplc uv_vis UV-Vis This compound->uv_vis ms Mass Spectrometry This compound->ms nmr NMR This compound->nmr

Caption: Experimental workflow for the extraction and purification of this compound.

column_chromatography_setup cluster_column Column Chromatography Setup solvent Solvent Reservoir (Mobile Phase) column Glass Column solvent->column Eluent Flow sand_top Sand Layer silica Silica Gel (Stationary Phase) sand_bottom Sand Layer cotton Cotton Plug stopcock Stopcock collection Fraction Collector stopcock->collection Eluate

Caption: Diagram of a typical silica gel column chromatography setup.

References

Utilizing Rubropunctatin as a Natural Colorant in Food and Dairy Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctatin, an orange azaphilone pigment produced by fungi of the Monascus and Talaromyces genera, presents a promising alternative to synthetic colorants in the food and dairy industry.[1][2][3] This document provides detailed application notes and experimental protocols for the extraction, purification, and utilization of this compound as a natural food colorant. It also explores its notable bioactive properties, including antioxidant, anti-inflammatory, and anti-tumor activities, and the associated signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

Consumer demand for natural and "clean label" products has driven the food industry to seek alternatives to synthetic food dyes. This compound, with its vibrant orange-red hue, offers a viable solution.[4] It is a secondary metabolite synthesized during the fermentation of non-pathogenic fungi, making it a natural and potentially sustainable colorant.[5] Beyond its coloring capabilities, this compound exhibits a range of bioactive properties that can enhance the functional value of food products.[1][3] This document serves as a comprehensive guide for the application of this compound in food and dairy formulations.

Physicochemical Properties and Stability

This compound's utility as a food colorant is underpinned by its chemical structure and stability under various processing and storage conditions.

Table 1: Physicochemical and Stability Data of this compound

ParameterValue/ObservationReference
Chemical Formula C21H22O5[2]
Molecular Weight 354.41 g/mol [2]
Color Orange-red[1][3]
Maximum Absorbance (λmax) 450 nm[4]
pH Stability Strong stability at pH 7; retains >90% absorbance after 10 hours at 100°C. Monascorubrin shows slightly greater tolerance to alkaline conditions.[4]
Thermal Stability Retains >90% absorbance after 10 hours at 100°C.[4]
Solubility Insoluble in water; soluble in organic solvents like methanol and ethanol. Can be converted to water-soluble red and yellow pigments.[6][7][8]

Application in Food and Dairy Products

This compound has been successfully incorporated into dairy products, imparting a stable and appealing color.

Table 2: Application of this compound in Dairy Products

ProductConcentrationKey FindingsReference
Yoghurt30 mg/mLMaintained stable pH, titratable acidity, and total solids during 15-60 days of refrigerated storage. Imparted a vivid red hue (a* = 43-50).[4]
Ice Cream30 mg/mLMaintained stable pH, titratable acidity, and total solids during 15-60 days of refrigerated storage. Imparted a vivid red hue (a* = 43-50).[4]

Bioactive Properties and Safety

Beyond its coloring function, this compound possesses several health-promoting properties.

Table 3: Bioactive and Safety Data of this compound

PropertyMethod/AssayResultReference
Antioxidant Activity DPPH scavenging74.8% scavenging activity.[4]
Superoxide radical scavengingInhibited 20% superoxide generation at 8 μg/ml.[6]
Ferric reducing activityDemonstrated ferric reducing capacity.[1][6]
Total Phenolic Content Gallic Acid Equivalents (GAE)210.3 ± 0.13 mg GAE/g (at 5% maltodextrin).[4]
Cytotoxicity (Safety) Vero cells>95% viability at food-relevant concentrations (10-30 mg/mL), indicating no mycotoxin-related toxicity.[4]
Anti-tumor Activity Human gastric carcinoma BGC-823 cellsSelective tumoricidal effect; induces apoptosis in a dose- and time-dependent manner (5-30 μM).[1]
Human cervical carcinoma HeLa cellsIC50 of 93.71 ± 1.96 μM (24 h); cytotoxic activity enhanced by light irradiation.[1]

Experimental Protocols

Extraction and Purification of this compound

This protocol is based on methods described for the extraction of Monascus pigments.[6][9][10]

Workflow for this compound Extraction and Purification

G cluster_0 Fermentation and Extraction cluster_1 Purification Fermentation Submerged Fermentation of Talaromyces purpureogenus F2 Filtration1 Filtration of Fermentation Broth Fermentation->Filtration1 Extraction Extraction of Filter Cake with 70% Ethanol (pH 2.0) Filtration1->Extraction Filtration2 Filtration to Remove Debris Extraction->Filtration2 Evaporation Vacuum Evaporation of Supernatant Filtration2->Evaporation ColumnChromatography Silica Gel Column Chromatography Evaporation->ColumnChromatography TLC Thin Layer Chromatography (TLC) ColumnChromatography->TLC Elution Elution with Methanol and Ethyl Acetate:Methanol (13:7) TLC->Elution Purethis compound Pure this compound Elution->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Materials:

  • Fermentation broth of Talaromyces purpureogenus F2

  • 70% (v/v) Ethanol, adjusted to pH 2.0 with formic acid

  • Silica gel for column chromatography

  • TLC plates

  • Methanol

  • Ethyl acetate

  • Whatman filter paper No. 4

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Filtration: Filter the fermentation broth through Whatman filter paper No. 4 to separate the mycelial cake.

  • Extraction: Resuspend the filter cake in a 70% ethanol solution (pH 2.0) and homogenize. Extract for 12 hours at 4°C in the dark.

  • Debris Removal: Filter the extract again to remove any undissolved cellular debris.

  • Concentration: Evaporate the supernatant under vacuum to obtain the crude pigment extract.

  • Silica Gel Column Chromatography: Pack a chromatography column with silica gel. Load the crude extract onto the column.

  • Elution: Elute the column with pure methanol followed by a mixture of ethyl acetate and methanol (13:7, v/v).[9]

  • Thin Layer Chromatography (TLC): Monitor the fractions from the column using TLC to identify the pure this compound.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Spray Drying of this compound for Food Application

This protocol details the microencapsulation of this compound using spray drying to improve its stability and handling.[4]

Workflow for Spray Drying of this compound

G PigmentExtract Purified this compound Extract Mixing Mixing PigmentExtract->Mixing Maltodextrin Maltodextrin Solution (5-9% w/v) Maltodextrin->Mixing SprayDrying Spray Drying (Inlet Temp: 165-180°C) Mixing->SprayDrying PowderedPigment Powdered this compound SprayDrying->PowderedPigment

Caption: Workflow for the spray drying of this compound extract.

Materials:

  • Purified this compound extract

  • Maltodextrin

  • Spray dryer

Procedure:

  • Carrier Solution Preparation: Prepare a 5-9% (w/v) maltodextrin solution in water.

  • Mixing: Mix the purified this compound extract with the maltodextrin solution.

  • Spray Drying: Atomize the mixture into a spray dryer with an inlet temperature of 165-180°C. The highest recovery for this compound is achieved at 175°C with 5% maltodextrin.[4]

  • Collection: Collect the resulting powdered pigment.

Signaling Pathways of Bioactivity

This compound's anti-tumor activity is primarily mediated through the induction of apoptosis.

Apoptotic Signaling Pathway of this compound in Cancer Cells

This compound induces apoptosis in cancer cells via the mitochondrial pathway.[1][9] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of a cascade of caspases.

G cluster_cell Cancer Cell This compound This compound ROS ↑ Intracellular ROS This compound->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase8 Caspase-8 Activation MMP->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Conclusion

This compound is a versatile natural colorant with significant potential for application in the food and dairy industries. Its excellent stability, vibrant color, and added health benefits make it a superior alternative to synthetic dyes. The protocols and data presented in this document provide a solid foundation for researchers and product developers to explore and utilize this compound in creating appealing, safe, and functional food products. Further research into its other reported bioactive properties, such as its anti-inflammatory and immunosuppressive effects, could further expand its application in the development of functional foods and nutraceuticals.

References

Application of Rubropunctatin in cancer chemotherapy and phototherapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Rubropunctatin in Cancer Therapy

Introduction

This compound, a natural pigment produced by Monascus species, has demonstrated significant potential as a dual agent in cancer chemotherapy and phototherapy. This document provides an overview of its application, summarizing its cytotoxic and apoptotic effects on cancer cells and detailing protocols for its experimental use. This compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells, making it a promising candidate for further drug development.

Mechanism of Action

This compound induces apoptosis in cancer cells through the mitochondrial pathway. Treatment with this compound leads to an increase in intracellular reactive oxygen species (ROS), loss of mitochondrial membrane potential, and subsequent activation of caspase-3, -8, and -9. In the context of gastric cancer, this compound has been shown to upregulate the expression of apoptosis-related genes, with tumor necrosis factor (TNF) identified as a major mediator of the induced apoptosis.

When combined with light irradiation, the cytotoxic activity of this compound is significantly enhanced, suggesting its potential as a photosensitizer in photodynamic therapy (PDT). The light-induced potentiation of its apoptotic effects is also mediated through the mitochondrial pathway.

Quantitative Data

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeConditionIC50 Value (µM)Citation
HeLaHuman Cervical CarcinomaDark93.71 ± 1.96
HeLaHuman Cervical CarcinomaLight Irradiation24.02 ± 2.17
H8Immortalized Human Cervical EpithelialLight Irradiation> 300
BGC-823Human Gastric AdenocarcinomaDark12.57
GES-1Normal Gastric EpithelialDarkNot significantly toxic at 12.57 µM
SH-SY5YHuman Gastric CancerDark-
HepG2Human Liver CancerDark-
HT-29Human Colon CancerDark-
AGSHuman Gastric CancerDark-
MKN45Human Gastric CancerDark-

Table 2: In Vivo Antitumor Activity of this compound in BGC-823-Bearing Nude Mice

Treatment GroupDose (mg/kg)Tumor Weight Reduction (%)Citation
This compound823.5
This compound3237.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, BGC-823)

  • Normal cell line (e.g., H8, GES-1)

  • This compound

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare various concentrations of this compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a control group with no this compound.

  • Incubate the plates for 24 hours.

  • For phototherapy experiments, expose the cells to a halogen lamp (500 W, 597–622 nm, 15 mW/cm²) for 30 minutes after adding this compound and then incubate for the remaining time.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to assess this compound-induced apoptosis.

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell lines (e.g., BGC-823)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 500 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). A study on BGC-823 cells showed that after 24 hours of treatment with 5 µM this compound, 87.63% of the cells entered the early phase of apoptosis.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 cluster_1 cluster_2 This compound This compound ROS ↑ Intracellular ROS This compound->ROS Caspase8 Caspase-8 Activation This compound->Caspase8 Light Light Irradiation Light->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow for In Vivo Antitumor Study

G A BGC-823 Cell Implantation in Nude Mice B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Intravenous Injection of This compound (5 times) C->D E Monitoring of Tumor Volume and Body Weight D->E F Tumor Excision and Weight Measurement E->F G Gene Expression Analysis of Tumor Tissue F->G

Caption: Workflow for assessing the in vivo antitumor effects of this compound.

Application Notes and Protocols for the Synthesis of Rubropunctatin Derivatives with Enhanced Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for synthesizing Rubropunctatin derivatives with improved characteristics such as enhanced water solubility, thermal stability, neuroprotective, and antibacterial properties. The protocols are intended for researchers in medicinal chemistry, drug discovery, and materials science.

Synthesis of Water-Soluble and Thermally Stable this compound-Amino Acid Derivatives via Azaphilic Addition Reaction

This protocol describes the semi-synthesis of a variety of this compound-amino acid derivatives (MPs-aa) with significantly improved water solubility and thermal stability compared to the parent compound. This method is based on the azaphilic addition reaction between the orange Monascus pigments, this compound and Monascorubrin, and various amino acids.[1][2]

Experimental Protocol

Materials:

  • Purified this compound and Monascorubrin (purity ≥ 91.9%)[2]

  • Amino acids (e.g., L-histidine, L-phenylalanine, L-tyrosine, L-tryptophan, etc.)

  • Methanol (50% v/v)

  • Phosphate buffer (0.1 mol/L, pH 7.0)

  • C18 Solid Phase Extraction (SPE) columns

  • Deionized water

  • 90% (v/v) methanol aqueous solution

Procedure:

  • Prepare a 100 mL reaction mixture containing 12 mg of purified orange Monascus pigments (this compound and Monascorubrin) in a 50% (v/v) methanol aqueous solution with 0.1 mol/L phosphate buffer (pH 7.0).[1]

  • Add the desired amino acid to a final concentration of 8 mmol/L.[1]

  • Incubate the reaction mixture at 30°C with shaking at 250 rpm for 2 hours.[1]

  • Following incubation, desalt and concentrate the reaction mixture using C18 SPE columns.

  • Wash the SPE column with deionized water to remove unreacted amino acids and salts.

  • Elute the red MPs-aa from the SPE column using a 90% (v/v) methanol aqueous solution.[1]

  • The resulting eluate contains the this compound-amino acid derivative.

Quantitative Data Summary

DerivativeWater Solubility Improvement (fold increase vs. conventional red MPs)Thermal Stability (Remaining pigment % after 6h at 80°C)
MPs-His>5.4High
MPs-Phe>5.4High
MPs-Tyr>5.4High
MPs-Trp>5.4High
Other MPs-aa (14 types)>5.4Variable

Data synthesized from multiple sources indicating significant improvements.[1][2]

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Purification prep1 Dissolve 12mg this compound in 100mL 50% MeOH with 0.1M Phosphate Buffer (pH 7.0) prep2 Add 8mM Amino Acid prep1->prep2 react Incubate at 30°C, 250 rpm for 2h prep2->react purify1 Desalt and Concentrate using C18 SPE column react->purify1 purify2 Wash with Deionized Water purify1->purify2 purify3 Elute with 90% MeOH purify2->purify3 product This compound-Amino Acid Derivative purify3->product

Caption: Workflow for the synthesis of this compound-amino acid derivatives.

Reaction Mechanism The synthesis proceeds via an azaphilic addition reaction. The aminophilic orange pigments, this compound and Monascorubrin, readily react with the primary amino group of amino acids. This reaction transforms the pyran moiety of the pigment into an N-substituted dihydropyridine moiety.[1][3]

G This compound This compound (Orange Pigment) ActivatedComplex Activated Azaphilone Complex This compound->ActivatedComplex Protonation (H+) AminoAcid Amino Acid (R-NH2) AminoAcid->ActivatedComplex Nucleophilic Attack Derivative This compound-Amino Acid Derivative (Red Pigment) ActivatedComplex->Derivative Rearrangement

Caption: Azaphilic addition reaction of this compound with an amino acid.

Synthesis of a Neuroprotective this compound Derivative (FZU-H)

This protocol details the synthesis of FZU-H, a this compound derivative with significant neuroprotective effects against Aβ(1-42)-induced toxicity.[4]

Experimental Protocol

Materials:

  • Monascus azaphilone this compound (354 mg, 1 mmol)

  • Methanol (CH3OH, 30 mL)

  • Sodium borohydride (NaBH4, 112 mg, 3 mmol)

  • Water (H2O, 5 mL)

  • Chloroform (CHCl3, 15 mL)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve 354 mg (1 mmol) of this compound in 10 mL of methanol.

  • In a separate flask, dissolve 112 mg (3 mmol) of sodium borohydride in 20 mL of methanol.

  • Add the sodium borohydride solution to the this compound solution.

  • Stir the resulting solution at room temperature for 12 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, add 5 mL of water and 15 mL of chloroform to the reaction mixture for extraction.

  • Separate the organic layer and purify the product to obtain FZU-H (purity > 98.5%).

Neuroprotective Activity Data

AssayConditionResult
Cell Viability (Neuro-2A cells)Aβ(1-42) + FZU-HDose-dependent increase in cell viability[4][5]
Caspase-3 ActivityAβ(1-42) + FZU-HSignificant inhibition of Aβ(1-42)-induced caspase-3 activation[4][5]
Mitochondrial Membrane PotentialAβ(1-42) + FZU-HPrevention of Aβ(1-42)-induced loss of mitochondrial membrane potential[4]
Reactive Oxygen Species (ROS)Aβ(1-42) + FZU-HAttenuation of Aβ(1-42)-induced increase in intracellular ROS[5]

Signaling Pathway of Neuroprotection FZU-H exerts its neuroprotective effects by interfering with the Aβ(1-42)-induced apoptotic pathway. It inhibits the activation of caspase-3 and preserves the mitochondrial membrane potential, thereby preventing neuronal cell death.[4][5]

G Abeta Aβ(1-42) Aggregation Mito Mitochondrial Dysfunction (Loss of Membrane Potential) Abeta->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis (Neuronal Cell Death) Casp3->Apoptosis FZU_H FZU-H FZU_H->Mito Inhibits FZU_H->Casp3 Inhibits

Caption: Neuroprotective mechanism of FZU-H against Aβ(1-42)-induced toxicity.

Green Synthesis of this compound-Functionalized Silver Nanoparticles (R-AgNPs) with Enhanced Antibacterial Activity

This protocol outlines an eco-friendly method for synthesizing silver nanoparticles functionalized with this compound (R-AgNPs), which exhibit enhanced antibacterial properties and lower cytotoxicity compared to commercial silver nanoparticles.[6][7] This method utilizes this compound as both a reducing and capping agent.

Experimental Protocol

Materials:

  • This compound (0.625 mg)

  • Ethanol (≥95%, 30 mL)

  • Silver nitrate (AgNO3, 1 x 10⁻³ mM aqueous solution, 15 mL)

  • Deionized water

Procedure:

  • Dissolve 0.625 mg of this compound in 30 mL of ethanol.

  • Mix 3 mL of the this compound solution with 15 mL of the 1 x 10⁻³ mM silver nitrate solution.

  • Heat the mixture in an oil bath at 80°C for 60 minutes. The color of the solution will change to yellowish-brown, indicating the formation of R-AgNPs.

  • Cool the solution to room temperature.

  • Centrifuge the solution at 12,000 rpm for 20 minutes to collect the R-AgNPs.

  • Wash the precipitated R-AgNPs with deionized water three times to remove any unreacted components.

Antibacterial Activity and Cytotoxicity Data

ParameterR-AgNPsCommercial AgNPsThis compound
MIC (μg/mL) vs. E. coli 7.81>7.81-
MIC (μg/mL) vs. S. aureus 7.81>7.81-
Cytotoxicity (vs. 3T3 cells) LowerHigher-

Data indicates R-AgNPs have stronger antibacterial activity and lower cytotoxicity.[6][7]

Experimental Workflow for R-AgNPs Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep1 Dissolve 0.625mg this compound in 30mL Ethanol prep2 Mix 3mL this compound solution with 15mL 1x10⁻³ mM AgNO₃ solution prep1->prep2 react Heat at 80°C for 60 min prep2->react purify1 Cool to Room Temperature react->purify1 purify2 Centrifuge at 12,000 rpm for 20 min purify1->purify2 purify3 Wash with Deionized Water (3x) purify2->purify3 product R-AgNPs purify3->product

Caption: Workflow for the green synthesis of this compound-functionalized silver nanoparticles.

This compound-Induced Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This involves the activation of a cascade of caspases and an increase in intracellular reactive oxygen species (ROS).

Signaling Pathway of Apoptosis The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to cell death. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 This compound This compound ROS Increased ROS This compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis induced by this compound.

References

Application of Rubropunctatin-Functionalized Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The functionalization of nanoparticles with rubropunctatin, a pigment derived from Monascus species, presents a promising strategy to enhance its therapeutic potential and overcome limitations such as poor water solubility.[1][2] This approach leverages the intrinsic biological activities of this compound, including its antimicrobial and anticancer properties, while the nanoparticle carrier improves its delivery, stability, and bioavailability.[1][3]

Two primary applications of this compound-functionalized nanoparticles have been explored: as an antibacterial agent and as an anticancer drug delivery system.

1. Antibacterial Applications:

This compound-functionalized silver nanoparticles (R-AgNPs) have demonstrated potent antibacterial activity.[1][4] In this system, this compound acts as both a reducing and capping agent in a green synthesis approach, which is environmentally friendly and cost-effective.[4] These nanoparticles have shown superior antibacterial efficacy compared to commercially available silver nanoparticles against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.[1][4] The mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death.[1][4] A significant advantage of these R-AgNPs is their lower cytotoxicity to mammalian cells compared to conventional silver nanoparticles, suggesting a favorable safety profile for potential therapeutic use.[1][4]

More complex formulations, such as this compound-silver composite nanoliposomes, have been developed to target specific pathogens like Helicobacter pylori.[5] These nanoliposomes are designed to penetrate the mucus layer of the stomach and release their antibacterial payload in response to the acidic environment, effectively eradicating the bacteria.[5]

2. Anticancer Applications:

This compound itself exhibits cytotoxic activities against cancer cells, and its efficacy can be significantly enhanced by encapsulation in nanoparticles.[3][6][7] For instance, lecithin/chitosan nanoparticles loaded with this compound (RCP-NPs) have been shown to increase cytotoxicity against mouse mammary cancer cells.[3] These nanoparticles are biocompatible and biodegradable and provide sustained release of the drug.[3] The enhanced anticancer effect is attributed to increased cellular uptake and induction of apoptosis.[3] The proposed mechanism of apoptosis induction by this compound involves the mitochondrial pathway, with activation of caspases-3, -8, and -9, and an increase in intracellular reactive oxygen species (ROS).[6]

Quantitative Data

Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles

Nanoparticle TypeAverage Particle Size (nm)Zeta Potential (mV)Drug Loading/Encapsulation Efficiency (%)Reference
R-AgNPs13.54 ± 0.42-29.81 ± 0.37Not Applicable[1]
RCP-NPs110 - 120Not ReportedNot Reported[3]

Table 2: Biological Activity of this compound-Functionalized Nanoparticles

Nanoparticle TypeTarget Organism/Cell LineEndpointResultReference
R-AgNPsE. coliMIC7.81 µg/mL[1]
R-AgNPsS. aureusMIC7.81 µg/mL[4]
R-AgNPsMouse fibroblast 3T3 cellsCytotoxicityLower than commercial AgNPs[1][4]
RCP-NPsMouse mammary cancer 4T1 cellsCytotoxicitySignificantly enhanced vs. free this compound[3]
This compoundHeLa cellsIC50 (dark)93.71 ± 1.96 µM[6][7]
This compoundHeLa cellsIC50 (light irradiation)24.02 ± 2.17 µM[6][7]

Experimental Protocols

1. Synthesis of this compound-Functionalized Silver Nanoparticles (R-AgNPs)

This protocol is adapted from the green synthesis method described by Chen et al. (2022).[1][4]

  • Materials: this compound, Silver nitrate (AgNO₃), deionized water.

  • Procedure:

    • Prepare an aqueous solution of AgNO₃.

    • Add this compound to the AgNO₃ solution. This compound acts as the reducing and stabilizing agent.

    • The reaction is carried out at room temperature.

    • The formation of R-AgNPs is indicated by a color change of the solution, which can be monitored using a UV-Vis spectrophotometer, with a characteristic surface plasmon resonance peak expected around 410 nm.[1][4]

    • The resulting nanoparticle suspension is purified to remove any unreacted reagents.

2. Characterization of R-AgNPs

  • UV-Vis Spectroscopy: To confirm the formation of nanoparticles, the aqueous suspension is analyzed using a UV-Vis spectrophotometer in the range of 300-800 nm.[4]

  • Zeta Potential and Particle Size Analysis: The size distribution and surface charge of the nanoparticles are determined using a Zetasizer.[4]

  • Transmission Electron Microscopy (TEM): The morphology and average particle size of the R-AgNPs are visualized using TEM.[4]

  • X-ray Diffraction (XRD): The crystalline structure of the nanoparticles is analyzed using XRD.[4]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To investigate the functional groups of this compound involved in the synthesis and capping of the silver nanoparticles, FT-IR analysis is performed.[4]

3. Antibacterial Activity Assay (Microdilution Method)

  • Materials: R-AgNPs, bacterial strains (E. coli, S. aureus), Mueller-Hinton broth.

  • Procedure:

    • A serial dilution of the R-AgNPs suspension is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plate is incubated under appropriate conditions for the specific bacteria.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of R-AgNPs that visibly inhibits bacterial growth.[1][4]

4. Cytotoxicity Assay (CCK-8 Assay)

  • Materials: R-AgNPs, mouse fibroblast 3T3 cells, cell culture medium, Cell Counting Kit-8 (CCK-8).

  • Procedure:

    • 3T3 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of R-AgNPs and commercial silver nanoparticles for a specified period.

    • After treatment, the CCK-8 reagent is added to each well, and the plate is incubated.

    • The absorbance is measured at a specific wavelength to determine cell viability. The toxicity of R-AgNPs is compared to that of commercial silver nanoparticles.[1][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of R-AgNPs cluster_characterization Characterization cluster_application Biological Evaluation s1 Mix this compound and AgNO3 Solution s2 Room Temperature Reaction s1->s2 s3 Formation of R-AgNPs s2->s3 s4 Purification s3->s4 c1 UV-Vis Spectroscopy s4->c1 c2 Zeta Potential & Particle Size s4->c2 c3 TEM s4->c3 c4 XRD s4->c4 c5 FT-IR s4->c5 a1 Antibacterial Assay (MIC Determination) s4->a1 a2 Cytotoxicity Assay (CCK-8) s4->a2 apoptosis_pathway cluster_pathway This compound-Induced Apoptosis Pathway rp_np This compound-NPs ros Increased Intracellular ROS rp_np->ros cas8 Caspase-8 Activation rp_np->cas8 mmp Loss of Mitochondrial Membrane Potential ros->mmp cas9 Caspase-9 Activation mmp->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

Rubropunctatin Solubility and Biological Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of Rubropunctatin in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is a naturally occurring orange pigment with demonstrated anti-inflammatory, immunosuppressive, antioxidative, and anti-tumor properties.[1] However, it is a hydrophobic molecule and is poorly soluble in water.[2] This low aqueous solubility can lead to several challenges in biological assays, including precipitation in aqueous buffers, inaccurate dosing, and reduced bioavailability, ultimately affecting the reliability and reproducibility of experimental results.

Q2: What are the initial steps I should take to dissolve this compound for my experiment?

A2: For initial solubilization, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Although specific solubility data is not widely published, a general starting point is to test solubility at a concentration of around 10 mM.[1] It is crucial to vortex or sonicate the mixture to ensure complete dissolution. Subsequently, this stock solution can be serially diluted in the aqueous assay buffer to the final desired concentration. Always visually inspect the final solution for any signs of precipitation.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock in my aqueous assay buffer. What can I do?

A3: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration of this compound: The compound may be exceeding its solubility limit in the final assay buffer.

  • Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays.

  • Use a co-solvent system: A mixture of solvents, such as ethanol and water, may improve solubility. One study mentions dissolving this compound in ethanol (purity ≥ 95%).[2]

  • Employ solubilizing agents: Consider using excipients like cyclodextrins or surfactants to enhance aqueous solubility.

Q4: Are there more advanced methods to improve the water solubility of this compound for in vitro and in vivo studies?

A4: Yes, several formulation strategies can significantly improve the aqueous solubility and bioavailability of this compound. These include:

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within a cyclodextrin molecule, such as β-cyclodextrin, can create a water-dispersible inclusion complex.

  • Nanoparticle Formulations: Synthesizing this compound-functionalized nanoparticles, such as silver nanoparticles, can enhance its water solubility and stability.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or inadequate mixing.Increase the solvent volume incrementally. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may also help, but be cautious of potential compound degradation.
Precipitation occurs immediately upon dilution of the organic stock solution into aqueous buffer. The final concentration of this compound exceeds its aqueous solubility limit. The percentage of the organic solvent in the final solution is too low.Decrease the final concentration of this compound. Increase the organic solvent percentage, ensuring it remains within the tolerated limit for your specific assay. Prepare intermediate dilutions in a buffer with a higher percentage of the organic solvent before the final dilution.
The solution appears cloudy or forms a precipitate over time during the experiment. The compound is not stable in the aqueous buffer over the duration of the assay. Temperature fluctuations may be affecting solubility.Consider using a stabilizing agent like a surfactant. If possible, perform the assay at a constant temperature. Prepare fresh dilutions of this compound immediately before use.
High variability in biological assay results. Inconsistent concentrations of soluble this compound across different wells or samples due to precipitation.Visually inspect all solutions for precipitation before adding them to the assay. Centrifuge plates or tubes before analysis to pellet any precipitate. Consider using a solubilization method that provides a more stable formulation, such as a cyclodextrin inclusion complex.

Quantitative Data on Solubilization Methods

MethodFormulation DetailsResulting PropertiesReference
β-Cyclodextrin Inclusion Complex This compound complexed with β-cyclodextrin.The inclusion complex can be completely dispersed in water.N/A
Silver Nanoparticles This compound-functionalized silver nanoparticles (R-AgNPs).Average Particle Size: 13.54 ± 0.42 nmZeta Potential: -29.81 ± 0.37 mV[2]

Experimental Protocols

Protocol 1: Preparation of this compound/β-Cyclodextrin Inclusion Complex

This protocol describes a method to enhance the water dispersibility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of β-cyclodextrin. The concentration will depend on the desired molar ratio of this compound to β-cyclodextrin.

  • Add this compound powder to the β-cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for a sufficient period to allow for complex formation (e.g., 24 hours).

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen sample using a freeze-dryer to obtain a solid powder of the this compound/β-cyclodextrin inclusion complex.

  • The resulting powder can be dispersed in water for use in biological assays.

Protocol 2: Synthesis of this compound-Functionalized Silver Nanoparticles (R-AgNPs)

This protocol details the green synthesis of silver nanoparticles using this compound as a reducing and capping agent to improve its aqueous solubility and stability.[2]

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Ethanol (purity ≥ 95%)

  • Deionized water

  • Oil bath

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of this compound by dissolving 0.625 mg in 30 mL of ethanol.[2]

  • Prepare a 1 x 10⁻³ mM aqueous solution of AgNO₃.[2]

  • In a clean glass vial, mix 3 mL of the this compound solution with 15 mL of the AgNO₃ solution.[2]

  • Place the reaction mixture in an oil bath preheated to 80°C and stir for 60 minutes.[2]

  • A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • Remove the vial from the oil bath and allow it to cool to room temperature.

  • The resulting R-AgNP solution can be characterized and used in biological assays.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for addressing its solubility issues.

Rubropunctatin_Solubility_Workflow cluster_problem Problem Identification cluster_solutions Solubilization Strategies cluster_assay Biological Assay Problem Poor Water Solubility of this compound Stock Prepare Stock in Organic Solvent (e.g., DMSO) Problem->Stock Initial Approach Complex Formulate as β-Cyclodextrin Inclusion Complex Problem->Complex Advanced Method 1 Nano Synthesize as Silver Nanoparticles Problem->Nano Advanced Method 2 Dilute Dilute in Aqueous Buffer Stock->Dilute Dilute->Problem Precipitation? Assay Perform Biological Assay Dilute->Assay Complex->Assay Nano->Assay

Workflow for addressing this compound solubility.

Rubropunctatin_Apoptosis_Pathway cluster_mito Mitochondrial Pathway cluster_execution Execution Phase This compound This compound Mito Mitochondrion This compound->Mito Casp8 Caspase-8 Activation This compound->Casp8 Direct or Indirect Effect ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis induction by this compound.

Rubropunctatin_Anti_Inflammatory_Pathway cluster_signaling Pro-inflammatory Signaling cluster_response Inflammatory Response This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition (Hypothesized) MAPK MAPK Pathway This compound->MAPK Inhibition (Hypothesized) LPS Inflammatory Stimulus (e.g., LPS) LPS->NFkB LPS->MAPK iNOS iNOS Expression NFkB->iNOS MAPK->iNOS NO ↑ Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

References

Strategies to prevent the degradation of Rubropunctatin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rubropunctatin during storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be losing its characteristic orange color over time. What could be the cause?

A1: The degradation of this compound, an orange pigment, is often due to its chemical instability, primarily because of its high degree of unsaturation.[1] Several factors can accelerate this degradation process during storage, including exposure to light, elevated temperatures, suboptimal pH, and oxidation. It is crucial to control these environmental conditions to maintain the integrity of the compound.

Q2: What is the optimal temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at low temperatures, such as 5°C, and in the dark. Studies on similar antioxidant compounds have shown that storage at 5°C in dark conditions results in the retention of over 95% of the compound's activity and content over a period of 180 days. In contrast, storage at room temperature (25°C) can lead to significantly faster degradation.

Q3: How does pH affect the stability of this compound?

A3: this compound's stability is pH-dependent. While it is stable over a pH range of 2-10, some studies suggest it exhibits greater stability in the neutral to slightly alkaline range. For instance, at pH 7, this compound retains over 90% of its absorbance after being heated to 100°C for 10 hours. It is advisable to maintain the pH of this compound solutions within a stable range, avoiding highly acidic or alkaline conditions during prolonged storage.

Q4: Is this compound sensitive to light? What precautions should I take?

A4: Yes, this compound is susceptible to photodegradation. To mitigate this, always store this compound, both in solid form and in solution, in amber-colored vials or containers that block UV and visible light. When working with the compound, minimize its exposure to direct light. For sensitive experiments, consider working under low-light conditions.

Q5: Can oxidation affect this compound's stability? How can I prevent it?

A5: Oxidation is a key factor in the degradation of this compound. The compound itself has antioxidant properties, indicating its susceptibility to oxidation. To prevent oxidative degradation, consider the following strategies:

  • Inert Atmosphere: Store solid this compound and its solutions under an inert atmosphere, such as nitrogen or argon.

  • Antioxidants: For solutions, the addition of antioxidants may help to improve stability. However, the compatibility and potential interference of the antioxidant with downstream applications must be carefully evaluated.

  • Degassed Solvents: When preparing solutions, use solvents that have been degassed to remove dissolved oxygen.

Q6: I need to store this compound in a solution. What is the best solvent to use?

A6: The choice of solvent can impact stability. For analytical purposes, HPLC-grade solvents are recommended. When preparing stock solutions for long-term storage, consider using a solvent in which this compound is highly soluble and stable. It is crucial to use high-purity, degassed solvents and to store the solutions under the recommended temperature and light-protective conditions.

Q7: Are there any advanced strategies to enhance the stability of this compound for formulation development?

A7: Yes, several strategies are being explored to improve the stability of this compound for various applications:

  • Encapsulation: Microencapsulation or incorporation into liposomes can protect this compound from environmental factors.[1]

  • Chemical Derivatization: Reacting this compound with amino acids can produce more stable, water-soluble red pigments.

  • Spray Drying: This technique can be used to create a stable powder form of this compound.

Quantitative Data on this compound Stability

The following table summarizes the available quantitative data on the stability of this compound under various storage conditions.

ParameterConditionDurationStability (% Remaining)Reference Compound(s)
Temperature 100°C (in solution, pH 7)10 hours> 90%This compound
5°C (in solution, dark)180 days> 95%Phenolic Compounds
25°C (in solution, dark)180 days< 95%Phenolic Compounds
Light 25°C (in solution, with light)180 days~90%Phenolic Compounds
pH 710 hours at 100°C> 90%This compound

Note: Data for "Phenolic Compounds" is included to provide a general understanding of stability for similar antioxidant compounds in the absence of specific public data for this compound under those exact conditions.

Experimental Protocols

Protocol for Assessing the Thermal Stability of this compound

This protocol outlines a method to evaluate the thermal degradation of this compound at different temperatures.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare working solutions at a final concentration suitable for analysis (e.g., 10 µg/mL) in buffered solutions at a constant pH (e.g., pH 7).

  • Incubation at Different Temperatures:

    • Aliquot the working solutions into amber glass vials.

    • Place the vials in incubators or water baths set at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

    • Include a control sample stored at a low temperature (e.g., 4°C) where degradation is expected to be minimal.

  • Sample Collection:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each temperature condition.

    • Immediately cool the samples on ice to stop any further degradation.

  • Analysis of this compound Concentration:

    • Quantify the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

      • HPLC Conditions (Example):

        • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

        • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

        • Flow Rate: 1.0 mL/min.

        • Detection Wavelength: Maximum absorbance of this compound (approximately 470-490 nm).

        • Injection Volume: 20 µL.

    • Alternatively, UV-Vis spectrophotometry can be used to measure the absorbance at the λmax of this compound, although this method is less specific if degradation products interfere with the absorbance.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each temperature.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) and calculate the degradation rate constant (k) and half-life (t½) at each temperature.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions (buffered) prep_stock->prep_work temp_25 25°C prep_work->temp_25 Aliquot temp_40 40°C prep_work->temp_40 Aliquot temp_60 60°C prep_work->temp_60 Aliquot temp_80 80°C prep_work->temp_80 Aliquot control 4°C (Control) prep_work->control Aliquot sampling Time-point Sampling temp_25->sampling temp_40->sampling temp_60->sampling temp_80->sampling control->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis

Caption: Experimental workflow for assessing the thermal stability of this compound.

degradation_factors cluster_factors Degradation Factors cluster_strategies Prevention Strategies Temperature High Temperature This compound This compound Stability Temperature->this compound Degrades Light Light Exposure Light->this compound Degrades pH Suboptimal pH pH->this compound Degrades Oxidation Oxidation Oxidation->this compound Degrades LowTemp Low Temperature Storage (e.g., 5°C) LowTemp->this compound Prevents LightProtect Light Protection (Amber Vials) LightProtect->this compound Prevents pH_Control pH Control (Neutral to slightly alkaline) pH_Control->this compound Prevents InertAtmo Inert Atmosphere (Nitrogen/Argon) InertAtmo->this compound Prevents Antioxidants Use of Antioxidants Antioxidants->this compound Prevents

Caption: Factors influencing this compound degradation and corresponding prevention strategies.

References

Troubleshooting low yields in the extraction and purification of Rubropunctatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during the extraction and purification of Rubropunctatin.

Troubleshooting Guide

Low yields can occur at various stages of the process. The following guides are structured to address issues from fermentation through to final purification.

Stage 1: Fermentation & Pigment Production
ProblemPotential CauseSuggested Solution
Low overall pigment production in fermenter. Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration. The production of orange pigments like this compound is highly sensitive to pH.[1][2][3]Maintain a low initial pH (e.g., 2.5 - 3.0) to facilitate the accumulation of this compound and monascorubrin.[1][4][5] Optimize temperature to around 28-30°C.[2][6] Ensure adequate but not excessive aeration.
Inappropriate Nitrogen Source: The type of nitrogen source significantly influences pigment biosynthesis.[5]Peptone has been shown to be an effective nitrogen source for high yields of yellow and orange pigments with minimal citrinin contamination.[5]
Incorrect Carbon Source: The choice of carbon source can impact both biomass and pigment yield.While glucose is common, other sources like mannitol have been shown to enhance orange pigment production.[2] Supplementation with acetate species (e.g., 0.1% ammonium acetate) can dramatically increase this compound production.[7]
Inhibitory Factors: Presence of mycotoxins like citrinin can indicate suboptimal conditions that also affect pigment yield.Using a low initial pH of 2.5 has been shown to minimize citrinin concentration while maximizing orange pigment yield.[5]
Pigment color is reddish-purple, not orange. Conversion to Red Pigments: this compound is a precursor to red pigments (rubropunctamine). This conversion is favored at neutral or alkaline pH, often in the presence of amino acids.[1][8]Conduct fermentation under acidic conditions (pH < 4.0) to inhibit the amination reaction that converts orange pigments to red ones.[1][4]
Stage 2: Extraction
ProblemPotential CauseSuggested Solution
Low yield of crude extract. Inefficient Cell Lysis: Incomplete disruption of fungal mycelia prevents the release of intracellular pigments.Homogenize the fungal biomass thoroughly before extraction.[4] Consider methods like ultrasonic treatment to improve cell wall disruption.[9]
Incorrect Extraction Solvent: Using a solvent with poor solubility for this compound.Use a 70% ethanol aqueous solution, acidified to pH 2.0 with formic acid, for efficient extraction.[4] Methanol is also commonly used.[9][10]
Pigment Degradation during Extraction: this compound is unstable and can degrade due to heat, light, or pH shifts.[3][11]Perform extraction at low temperatures (e.g., 4°C) and in the dark to minimize degradation.[4] Acidifying the extraction solvent to pH 2.0-4.0 helps prevent the conversion of orange pigments to their red derivatives.[8]
Insufficient Solvent-to-Solid Ratio: Not using enough solvent to fully extract the pigment from the biomass.Ensure an adequate volume of solvent is used. While no specific ratio is given for this compound, a common practice is to ensure the biomass is fully submerged and agitated.
Stage 3: Purification
ProblemPotential CauseSuggested Solution
Poor separation on silica gel column. Inappropriate Eluent System: The solvent system may not have the correct polarity to effectively separate this compound from other pigments.An improved method uses pure methanol as the eluent for silica gel column chromatography, which is simpler and effective.[9][10] Other systems like ethyl acetate:hexane have also been used.[10]
Co-elution of Pigments: Other pigments with similar polarity, like monascorubrin, may co-elute with this compound.Follow column chromatography with Thin Layer Chromatography (TLC) for further separation. A mixture of ethyl acetate and methanol (13:7, v/v) is an effective running solvent for TLC.[9][10]
Low recovery after crystallization. Suboptimal Crystallization Conditions: Incorrect solvent ratios or temperatures can lead to incomplete precipitation.A highly efficient method involves adding 0.5 volumes of acidic water (pH 2.0) to the crude 70% ethanol extract and holding at -20°C for 2 hours.[4]
Loss of Product during Washing: The crystalline product may be re-dissolved if washed with an inappropriate solvent.Wash the harvested crystals with acidic water (pH 2.0) to remove impurities without dissolving the this compound.[4]
Product degradation during purification. Chemical Instability: this compound is chemically unstable due to its high degree of unsaturation.[11]Minimize purification steps and handle the product quickly. Store the purified compound at -20°C in the dark.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound during fermentation?

The yield of this compound is primarily influenced by the fermentation pH, nitrogen source, carbon source, and temperature. A low pH (around 2.5-3.0) is crucial as it promotes the accumulation of orange pigments (this compound and monascorubrin) and inhibits their conversion to red pigments.[1][4] The choice of nitrogen source (e.g., peptone) and carbon source (e.g., glucose, with acetate supplementation) can also significantly enhance production.[5][7] Maintaining an optimal temperature of 28-30°C is also important for pigment yield.[2][6]

Q2: My extract contains a mix of yellow, orange, and red pigments. How can I maximize the orange fraction?

To maximize the orange fraction (this compound and monascorubrin), you must control the fermentation pH. Acidic conditions inhibit the enzymatic or chemical amination of orange pigments into red pigments (rubropunctamine and monascorubramine).[1][8] A two-stage, low-pH fermentation strategy is highly effective, where an initial stage promotes mycelial growth, and a second stage at a very low pH (3.0) facilitates the extensive accumulation of this compound.[4]

Q3: What is the most efficient method for purifying this compound at a large scale?

While traditional methods rely on chromatography techniques like silica gel columns and TLC, these are often costly and inefficient for large-scale preparation.[4] A more recent and highly efficient method is fractional crystallization. This one-step process can yield large amounts of this compound and monascorubrin with high purity (over 90%) and is considered simpler, more convenient, and less expensive.[4]

Q4: How can I prevent the degradation of this compound during storage?

This compound is sensitive to heat, light, and pH changes.[3][11] For storage, the purified pigment should be dried and stored at a low temperature (-20°C) in the dark to prevent degradation.[4] Storing it as a dry powder is preferable to in-solution, as solvents like methanol can react with this compound over time.[12]

Q5: Can I use HPLC for the purification of this compound?

Yes, semi-preparative and preparative HPLC can be used for the purification of this compound and other Monascus pigments.[4][13] However, these chromatography-based techniques are generally more suitable for small-scale laboratory sample preparation due to their higher cost and lower throughput compared to methods like crystallization.[4] HPLC is an excellent analytical method for assessing the purity of the final product.[4]

Data Summary

Comparison of Purification Techniques
TechniqueKey Parameters / Solvent SystemReported Purity / YieldAdvantagesDisadvantagesReference
Silica Gel Column Chromatography & TLC Eluent: 100% Methanol; TLC Solvent: Ethyl acetate/methanol (13:7, v/v)High purity for analytical purposesGood separation of individual pigmentsComplex, time-consuming, not ideal for large scale[9][10]
Fractional Crystallization Crude extract in 70% ethanol (pH 2.0); add 0.5 vol acidic water (pH 2.0); hold at -20°C for 2h91.9% purity (this compound & monascorubrin combined); Yield: ~0.79 g/L of mediumSimple, convenient, inexpensive, suitable for large-scale productionSeparates orange pigments as a group, not individual compounds[4]
Semi-Preparative HPLC Specific conditions not detailed, but used for purification of a new red pigment.High purity for characterizationHigh resolution and purityHigh cost, low throughput, suitable for small scale only[13]

Experimental Protocols

Protocol 1: Two-Stage, Low-pH Fermentation

This protocol is adapted from a high-yield method for producing this compound precursors.[4]

  • Inoculum Preparation: Prepare a spore suspension (10⁵ spores/mL) of Monascus ruber M7.

  • Stage 1 (Growth): Inoculate 100 mL of PDB medium containing 0.2% rice powder in a 500-mL flask with 0.2 mL of the spore suspension. Incubate at 28°C, 200 rpm for 40 hours until a large quantity of mycelia is formed.

  • Stage 2 (Pigment Accumulation): Add an equal volume (100 mL) of 0.1 mol/L citric acid-phosphate buffer at pH 3.0 to the flask.

  • Incubation: Continue cultivation for an additional 5 days under the same conditions.

  • Harvest: After incubation, harvest the biomass by filtration.

Protocol 2: Extraction and Fractional Crystallization

This protocol provides a high-efficiency method for purification.[4]

  • Extraction: Resuspend the harvested filter cake (biomass) from the fermentation in a 70% (v/v) ethanol aqueous solution, with the pH adjusted to 2.0 using formic acid. Homogenize the mixture and extract for 12 hours at 4°C in the dark.

  • Clarification: Remove the undissolved debris by filtration through Whatman No. 4 filter paper. The filtrate is your crude pigment extract.

  • Concentration Adjustment: Adjust the concentration of the crude extract with 70% ethanol (pH 2.0) to achieve a target optical density if required for standardization.

  • Crystallization: To the crude extract, add 0.5 volumes of acidic water (pH 2.0, adjusted with formic acid).

  • Incubation: Keep the mixture at -20°C for 2 hours to allow orangish-red crystals to form.

  • Harvesting Crystals: Collect the crystals by filtration. Wash the collected crystals with cold acidic water (pH 2.0).

  • Drying: Dry the purified crystals using hot air at 40°C and store them at -20°C in the dark.

Visualizations

Experimental Workflow Diagram

G start Start: Monascus ruber Culture fermentation Two-Stage Fermentation (Growth pH -> Acidic pH 3.0) start->fermentation harvest Harvest Biomass (Filtration) fermentation->harvest extraction Crude Extraction (70% Ethanol, pH 2.0, 4°C) harvest->extraction purification_choice Purification Method extraction->purification_choice crystallization Fractional Crystallization (Add acidic water, -20°C) purification_choice->crystallization High-Yield / Large Scale chromatography Column Chromatography (Silica Gel, Methanol Eluent) purification_choice->chromatography High-Purity / Small Scale drying Drying & Storage (40°C, then -20°C) crystallization->drying chromatography->drying end_product Purified this compound drying->end_product

Caption: Workflow for high-yield this compound production.

Troubleshooting Logic Diagram

G start Problem: Low Final Yield q_stage At which stage is the loss occurring? start->q_stage n_ferm Fermentation q_stage->n_ferm Fermentation n_ext Extraction q_stage->n_ext Extraction n_pur Purification q_stage->n_pur Purification q_ferm_color Is pigment color reddish instead of orange? n_ferm->q_ferm_color s_ferm_ph Cause: pH is too high (>4.0) Solution: Use two-stage low pH (3.0) method. q_ferm_color->s_ferm_ph Yes q_ferm_yield Is overall pigment production low? q_ferm_color->q_ferm_yield No s_ferm_cond Cause: Suboptimal media/conditions Solution: Check C/N source, temp (28°C), pH (2.5). q_ferm_yield->s_ferm_cond Yes q_ext_deg Was extraction performed under light/heat? n_ext->q_ext_deg s_ext_deg Cause: Pigment degradation Solution: Extract at 4°C in the dark. q_ext_deg->s_ext_deg Yes q_ext_solv Is the crude extract yield low? q_ext_deg->q_ext_solv No s_ext_solv Cause: Inefficient lysis or wrong solvent Solution: Homogenize biomass; use acidified 70% ethanol. q_ext_solv->s_ext_solv Yes q_pur_rec Is recovery after crystallization poor? n_pur->q_pur_rec s_pur_rec Cause: Suboptimal conditions Solution: Check solvent ratios, temp (-20°C), wash with acidic water. q_pur_rec->s_pur_rec Yes q_pur_sep Is column separation poor? q_pur_rec->q_pur_sep No s_pur_sep Cause: Incorrect eluent Solution: Use 100% Methanol for silica. Follow with TLC if needed. q_pur_sep->s_pur_sep Yes

Caption: Decision tree for troubleshooting low yields.

References

Overcoming challenges in the chemical synthesis of Rubropunctatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Rubropunctatin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its precursors, with a focus on potential challenges in both chemoenzymatic and purely chemical synthesis routes.

Problem 1: Poor Regioselectivity in the Core Cyclization Step (Linear vs. Angular Product)

Symptoms:

  • Formation of a mixture of two major products with similar molecular weights.

  • NMR analysis indicates the presence of both the desired linear this compound core and an undesired angular isomer.

  • Difficulty in separating the two isomers by standard chromatography.

Possible Causes and Solutions:

Cause Explanation Suggested Solution
Substrate-Controlled Cyclization In the absence of enzymatic control, the cyclization of the precursor may be dictated by the thermodynamics of the system, which can favor the formation of the angular tricyclic product, especially if there is conjugation between the linear ketone and the enol of the substrate[1].Modify the substrate to disfavor the formation of the angular product. This could involve altering the electronic properties of the precursor or introducing steric hindrance that directs the cyclization towards the linear product.
Equilibrium Between Open and Closed Forms of the Precursor The dearomatized precursor can exist in equilibrium between an open form and a closed bicyclic form. The closed form is predisposed to angular cyclization[1][2].In a chemoenzymatic approach, utilize an acyltransferase like PigD that selectively acylates the open form of the o-quinol intermediate. This selective acylation prevents the equilibrium from shifting towards the closed form and directs the subsequent cyclization to the desired linear product[1][2]. For a purely chemical approach, trapping the open form with a selective reagent before cyclization could be a potential strategy.
Reaction Conditions Temperature, solvent, and pH can influence the equilibrium between the open and closed forms of the precursor and the transition state energies of the cyclization pathways.Systematically screen reaction conditions. Lower temperatures might favor kinetic control, potentially leading to a higher proportion of the desired linear product. The choice of solvent can also influence the stability of the intermediates.

Experimental Protocol: Chemoenzymatic Synthesis of this compound Core

This protocol is adapted from the first total synthesis of this compound by Zeng et al. (2024)[1][2].

  • Reaction Setup: In a single reaction vessel, combine the orcinaldehyde substrate (e.g., 3-(prop-1-en-1-yl)benzaldehyde) with a flavin-dependent monooxygenase (FDMO), such as AzaH, for oxidative dearomatization.

  • Acylation: Introduce an acyltransferase (AT), such as PigD, and the appropriate β-ketothioester to the reaction mixture. The PigD enzyme will selectively acylate the open form of the dearomatized intermediate.

  • Cyclization and Product Formation: The acylated intermediate will then undergo spontaneous cyclization to form the linear tricyclic azaphilone core of this compound.

  • Purification: The final product can be isolated and purified using standard chromatographic techniques.

Problem 2: Low Yield or Side Reactions in a Hypothetical Diels-Alder Approach

Symptoms:

  • Formation of multiple regioisomers in the Diels-Alder reaction.

  • Low overall yield of the desired cycloadduct.

  • Decomposition of starting materials or the product.

Possible Causes and Solutions:

Cause Explanation Suggested Solution
Poor Regiocontrol The regioselectivity of the Diels-Alder reaction between a substituted pyranoquinone and a diene can be influenced by electrostatic interactions between the lactone ring oxygen and the vicinal quinone oxygen in the transition state[3][4][5].Modify the substituents on the diene to tune these electrostatic interactions and favor the desired regioisomer. Computational modeling (e.g., B3LYP calculations) can help predict the regioselectivity with different dienes[3][5].
Instability of Intermediates The synthesis may involve the formation of highly reactive and unstable ortho-quinone methide intermediates, which can undergo dimerization or react with other nucleophiles present in the reaction mixture[6][7][8][9][10].Generate the ortho-quinone methide in situ in the presence of the dienophile to ensure it is trapped efficiently. Employ mild reaction conditions to minimize decomposition and side reactions.
Inappropriate Protecting Groups The presence of certain protecting groups on the diene or dienophile can sterically hinder the cycloaddition or be unstable to the reaction conditions.Choose protecting groups that are stable under the Diels-Alder conditions and do not interfere with the reaction. Silyl ethers are often a good choice for protecting hydroxyl groups in such syntheses[11].

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the total synthesis of this compound?

The primary challenge is controlling the regioselectivity of the final cyclization step to obtain the desired linear tricyclic core, as the formation of the angular isomer is often thermodynamically favored[1]. The first successful total synthesis of this compound addressed this by using a chemoenzymatic approach where an enzyme selectively processes an intermediate that leads to the linear product[1][2].

Q2: Are there any purely chemical (non-enzymatic) total syntheses of this compound reported?

As of the latest literature search, a purely chemical total synthesis of this compound has not been explicitly detailed. The current state-of-the-art is a chemoenzymatic synthesis[1][2]. However, the challenges and strategies from the synthesis of related pyranonaphthoquinones can provide valuable insights for designing a chemical synthesis route.

Q3: What protecting groups are suitable for a multi-step synthesis of this compound precursors?

Given the presence of multiple hydroxyl and carbonyl functionalities, a robust protecting group strategy is essential.

  • For hydroxyl groups: Silyl ethers (e.g., TBS, TIPS) are commonly used due to their stability under a wide range of conditions and their selective removal[11]. For diols, cyclic acetals or ketals can be employed[12].

  • Orthogonal Protecting Groups: In a complex synthesis, using orthogonal protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, fluoride-labile) is crucial for selective deprotection at various stages of the synthesis[11].

Q4: How can I monitor the progress of the key cyclization reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of the two isomers (linear and angular) can be observed, and their ratio can be determined by techniques like proton NMR spectroscopy of the crude reaction mixture.

Visualizations

Experimental_Workflow cluster_synthesis Chemoenzymatic Synthesis of this compound Core Start Orcinaldehyde Substrate Step1 Oxidative Dearomatization (AzaH enzyme) Start->Step1 Intermediate o-Quinol Intermediate (in equilibrium: open/closed forms) Step1->Intermediate Step2 Selective Acylation of Open Form (PigD enzyme) Intermediate->Step2 Step3 Spontaneous Cyclization Step2->Step3 Product Linear Tricyclic Core (this compound) Step3->Product

Caption: Chemoenzymatic workflow for this compound synthesis.

Logical_Relationship cluster_challenge Core Challenge: Regioselectivity Precursor Common Precursor Linear Linear Cyclization (Desired Product - this compound) Precursor->Linear Selective Pathway (e.g., Enzymatic) Angular Angular Cyclization (Undesired Byproduct) Precursor->Angular Thermodynamically Favored (Non-selective Pathway)

Caption: The central challenge of regioselectivity in this compound synthesis.

References

Technical Support Center: Optimizing Rubropunctatin Concentration for Effective Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing rubropunctatin in anticancer research. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: The effective concentration of this compound is cell-line dependent. Based on published data, a starting range of 1 µM to 100 µM is recommended for initial screening. For specific cell lines, the half-maximal inhibitory concentration (IC50) values provide a more targeted starting point. For example, the IC50 for HeLa cervical cancer cells is approximately 93.71 µM in the dark, which is enhanced to 24.02 µM with light irradiation.[1][2] For human gastric adenocarcinoma BGC-823 cells, the IC50 is reported to be 12.57 µM.[3]

Q2: What is the primary mechanism of action for this compound's anticancer activity?

A2: this compound primarily induces apoptosis, or programmed cell death, in cancer cells.[2][3] The underlying mechanism involves the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the activation of a caspase cascade.[1][2]

Q3: How does this compound's solubility affect its use in cell culture experiments?

A3: this compound is poorly soluble in water, which can present a challenge for in vitro studies.[4][5][6] It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When diluting the stock solution in aqueous cell culture media, precipitation can occur if the final DMSO concentration is too low or the this compound concentration is too high. This can lead to inaccurate and irreproducible results. Careful preparation of working solutions is crucial.

Q4: Is this compound cytotoxic to normal, non-cancerous cells?

A4: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells. For instance, while it has an IC50 of 12.57 µM in BGC-823 gastric cancer cells, it shows no significant toxicity to normal gastric epithelial GES-1 cells at the same concentration.[3] Similarly, the IC50 value against immortalized human cervical epithelial H8 cells was found to be over 300 µM, indicating a favorable selectivity index.[1][2]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Experimental Conditions
HeLaCervical Carcinoma93.71 ± 1.9624 hours, in the dark
HeLaCervical Carcinoma24.02 ± 2.1724 hours, with light irradiation
BGC-823Gastric Adenocarcinoma12.5724 hours

Troubleshooting Guides

Issue 1: this compound precipitates in the cell culture medium upon addition.

  • Question: I've diluted my this compound stock solution in the cell culture medium, and it has become cloudy or I can see visible particles. What should I do?

  • Answer: This is a common issue due to the hydrophobic nature of this compound. Here are some steps to troubleshoot this problem:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5%. However, a slightly higher but consistent final DMSO concentration across all treatments (including vehicle control) might be necessary to maintain solubility.

    • Modify Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions in your culture medium. Prepare an intermediate dilution of your this compound stock in a smaller volume of medium first, mix thoroughly, and then add this to your final culture volume.

    • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

    • Increase Mixing: After adding this compound to the medium, gently swirl the plate or tube to ensure even distribution and aid in dissolution.

    • Solubility Testing: Before your main experiment, perform a solubility test. Prepare your intended concentrations of this compound in the cell culture medium and visually inspect for precipitation under a microscope after a short incubation period.

Issue 2: Inconsistent results in cell viability assays.

  • Question: My cell viability assay results for this compound treatment are not reproducible between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors, particularly when working with compounds like this compound:

    • Inconsistent Compound Preparation: As mentioned above, precipitation can lead to variability. Ensure your this compound solutions are prepared fresh for each experiment and that you are following a consistent dilution protocol.

    • Cell Seeding Density: Ensure that you are seeding the same number of viable cells in each well for every experiment. Variations in starting cell number will lead to different outcomes.

    • Incubation Time: The effects of this compound are time-dependent. Use a consistent incubation time for all experiments.

    • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your treated wells) to account for any effects of the solvent on cell viability.

    • Plate Edge Effects: Cells in the outer wells of a microplate can be subject to evaporation, leading to altered compound concentrations and variable results. Avoid using the outermost wells for experimental treatments if possible, or ensure proper humidification of the incubator.

Issue 3: No significant anticancer effect is observed at expected concentrations.

  • Question: I am not seeing a decrease in cell viability even at concentrations where this compound is reported to be active. What should I check?

  • Answer: If you are not observing the expected cytotoxic effects, consider the following:

    • Compound Integrity: Ensure that your this compound stock has been stored correctly (typically at -20°C or -80°C, protected from light) and has not degraded.

    • Cell Line Sensitivity: The sensitivity to this compound can vary significantly between different cancer cell lines. The cell line you are using may be less sensitive than those reported in the literature. Consider performing a dose-response experiment over a wider concentration range.

    • Assay Interference: Some colored compounds can interfere with colorimetric assays like the MTT assay. If you are using a colorimetric assay, run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. If interference is observed, consider using an alternative viability assay, such as a luminescence-based ATP assay or a fluorescence-based assay.

    • Experimental Conditions: As this compound's activity can be enhanced by light, ensure your experiments are conducted under consistent lighting conditions, or consider if photodynamic activation is a factor you wish to investigate.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • This compound

    • DMSO (cell culture grade)

    • 96-well cell culture plates

    • Your cancer cell line of interest

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • This compound Preparation:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for your cells (typically <0.5%).

    • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

2. Western Blot for Caspase Activation

This protocol outlines the general steps for detecting the cleavage of caspases, a hallmark of apoptosis.

  • Materials:

    • Cells treated with this compound

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-PARP, anti-cleaved PARP)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Methodology:

    • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases and PARP indicates apoptosis induction.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_rubro Prepare this compound Stock (in DMSO) prep_dilutions Create Serial Dilutions in Medium prep_rubro->prep_dilutions prep_dilutions->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability

Workflow for Cell Viability (MTT) Assay

signaling_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase_activation Caspase Activation Cascade cluster_apoptosis Apoptosis Execution This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mmp ↓ Mitochondrial Membrane Potential This compound->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

This compound-Induced Apoptotic Signaling Pathway

troubleshooting_logic cluster_yes Troubleshooting Steps cluster_no Proceed start Precipitation Observed in Medium? check_dmso Check Final DMSO % start->check_dmso Yes proceed Proceed with Experiment start->proceed No change_dilution Modify Dilution Method check_dmso->change_dilution prewarm_media Pre-warm Media change_dilution->prewarm_media

Troubleshooting Logic for Compound Precipitation

References

Methods to enhance the stability of Rubropunctatin in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of rubropunctatin in various solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a polyketide pigment, is influenced by several factors. These include the chemical properties of the solvent, pH of the solution, exposure to light, temperature, and the presence of oxygen and metal ions.[1][2] this compound is generally more stable at neutral or slightly basic pH and can degrade under acidic conditions or when exposed to high temperatures for extended periods.[1]

Q2: In which types of organic solvents is this compound expected to be more or less stable?

A2: While comprehensive quantitative data is limited, general stability trends can be inferred. This compound, being a moderately polar molecule, exhibits varying stability in different organic solvents. It is expected to have better stability in aprotic polar solvents like acetonitrile and acetone compared to protic solvents like methanol and ethanol, which can participate in degradation reactions. Chlorinated solvents should be used with caution as they can be photochemically reactive. Non-polar solvents may be suitable for storage but can be poor solvents for reactions.

Q3: What are the visible signs of this compound degradation?

A3: The primary visible sign of this compound degradation is a change in the color of the solution. The vibrant orange-red color of this compound will typically fade or shift towards yellow or brown upon degradation. Spectrophotometric analysis can quantify this change by monitoring the decrease in absorbance at its maximum wavelength (λmax), which is around 470-490 nm.

Q4: Are there methods to enhance the stability of this compound for experimental use?

A4: Yes, several methods can significantly enhance the stability of this compound. The most common approaches include:

  • Chemical Modification: Reacting this compound with amino acids via an azaphilic addition reaction to form more stable red derivatives.

  • Microencapsulation: Techniques like spray drying or complex coacervation can encapsulate and protect this compound from environmental factors.

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can improve both solubility and stability.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid color fading of this compound solution - Solvent-induced degradation: The solvent may be reacting with this compound. - Photodegradation: Exposure to ambient or UV light. - Thermal degradation: High temperature of the solution. - Incorrect pH: The solution may be too acidic or alkaline.- Switch to a more inert solvent (e.g., acetonitrile). - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Maintain the solution at a lower temperature (e.g., 4°C or -20°C for long-term storage). - Buffer the solution to a neutral pH if compatible with the experimental conditions.
Precipitation of this compound from solution - Poor solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent. - Solvent evaporation: The solvent has evaporated, increasing the concentration of this compound.- Choose a solvent with higher solubilizing power for this compound. - Consider forming a cyclodextrin inclusion complex to enhance aqueous solubility.[3] - Ensure containers are properly sealed to prevent solvent evaporation.
Inconsistent experimental results - Degradation of stock solution: The this compound stock solution may have degraded over time. - Variability in solvent quality: Different batches of solvent may have varying levels of impurities or water content.- Prepare fresh stock solutions of this compound for each experiment. - Use high-purity, anhydrous solvents from a reliable supplier. - Perform a quick spectrophotometric scan to check the integrity of the stock solution before use.

Data Presentation: Relative Stability of this compound in Common Solvents

Solvent ClassExample SolventsExpected Relative StabilityRationale
Aprotic Polar Acetonitrile, AcetoneHighLess likely to participate in hydrogen bonding and proton transfer reactions that can lead to degradation.
Protic Polar Methanol, EthanolModerate to LowCan act as nucleophiles or proton donors, potentially facilitating degradation pathways.
Non-Polar Hexane, TolueneModerateLess interaction with the solute, which can be protective, but may have poor solubilizing capacity.
Chlorinated Dichloromethane, ChloroformLow to ModerateCan be prone to forming radical species upon exposure to light, which can accelerate degradation.
Aprotic Highly Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)ModerateGenerally good solvents, but their reactivity can sometimes lead to degradation over long-term storage.

Note: This table provides a general guideline. Actual stability will depend on specific experimental conditions such as temperature, light exposure, and the presence of other reagents.

Experimental Protocols

Protocol 1: Enhancing this compound Stability via Azaphilic Addition Reaction with Amino Acids

This protocol describes the chemical modification of this compound with an amino acid to produce a more stable red-colored derivative.

Materials:

  • Purified this compound

  • Amino acid (e.g., L-Tryptophan)

  • Methanol (50% v/v in water)

  • Phosphate buffer (0.1 M, pH 7.0)

  • C18 Solid Phase Extraction (SPE) columns

  • Methanol (90% v/v in water)

  • Deionized water

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a 50% (v/v) methanol aqueous solution containing 0.1 M phosphate buffer at pH 7.0.

    • In a 100 mL reaction vessel, dissolve 12 mg of purified this compound.

    • Add the chosen amino acid to a final concentration of 8 mmol/L.

  • Incubation:

    • Incubate the reaction mixture at 30°C with shaking at 250 rpm for 2 hours.

  • Purification:

    • Desalt and concentrate the reaction mixture using a C18 SPE column.

    • Wash the column with deionized water to remove unreacted amino acids and salts.

    • Elute the red-colored this compound-amino acid derivative from the column using a 90% (v/v) methanol aqueous solution.

  • Analysis:

    • Analyze the purified product using a spectrophotometer to confirm the shift in the maximum absorbance wavelength (λmax) to around 500 nm, indicating the formation of the red derivative.

Mandatory Visualizations

Experimental Workflow for Stability Enhancement by Azaphilic Addition Reaction

Azaphilic_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start Start prep_solution Prepare buffered 50% Methanol Solution (pH 7.0) start->prep_solution dissolve_rp Dissolve this compound prep_solution->dissolve_rp add_aa Add Amino Acid dissolve_rp->add_aa incubate Incubate at 30°C with shaking for 2h add_aa->incubate load_spe Load reaction mixture onto C18 SPE column incubate->load_spe wash_spe Wash with Deionized Water load_spe->wash_spe elute_product Elute with 90% Methanol wash_spe->elute_product analyze Spectrophotometric Analysis (confirm λmax shift to ~500 nm) elute_product->analyze end End analyze->end

Caption: Workflow for enhancing this compound stability.

Logical Relationship of Factors Affecting this compound Stability

Stability_Factors cluster_factors Influencing Factors cluster_outcome Outcome Solvent Solvent Properties (Polarity, Protic/Aprotic) Stability This compound Stability Solvent->Stability pH pH pH->Stability Light Light Exposure (UV, Visible) Light->Stability Temperature Temperature Temperature->Stability Oxygen Oxygen Oxygen->Stability Ions Metal Ions Ions->Stability

Caption: Factors influencing this compound stability.

References

Addressing the interference of other Monascus pigments in Rubropunctatin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Rubropunctatin, with a specific focus on addressing interference from other co-occurring Monascus pigments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is an orange azaphilone pigment produced by fungi of the genus Monascus. Its analysis is challenging due to the presence of a complex mixture of other structurally similar pigments, including yellow pigments (e.g., monascin, ankaflavin), and red pigments (e.g., rubropunctamine, monascorubramine), which are often co-extracted.[1][2][3] These pigments can interfere with accurate quantification due to overlapping spectral properties and chromatographic retention times.

Q2: How do other Monascus pigments interfere with this compound analysis?

Interference occurs in several ways:

  • Spectrophotometric Interference: Many Monascus pigments absorb light in a similar range (300-600 nm), making it difficult to distinguish this compound using spectrophotometry alone.[1][2]

  • Chromatographic Co-elution: During High-Performance Liquid Chromatography (HPLC), pigments with similar chemical properties can elute at very close retention times, leading to overlapping peaks and inaccurate quantification.

  • Chemical Transformation: Orange pigments like this compound are highly reactive.[1][2] During extraction with alcohols (e.g., ethanol, methanol), they can react with amino acids or other nitrogen-containing compounds in the extract to form their red, water-soluble amino acid derivatives (e.g., rubropunctamine).[1][4] This conversion reduces the amount of this compound and complicates the pigment profile.

Q3: How can I prevent the conversion of this compound to other pigments during sample preparation?

To minimize the conversion of orange pigments to their red derivatives, consider the following:

  • Use of Acidified Solvents: Performing the extraction with acidified ethanol (e.g., pH 2 or 4) can help prevent the reaction with amino groups that leads to the formation of red pigments.[1][2]

  • Avoid Alcohols for Extraction: Alcohols can chemically react with this compound.[5] Using a solvent system like acetonitrile/water for extraction and mobile phase in HPLC can prevent the formation of new compounds.[5]

Q4: What is the primary difference in solubility between orange and red Monascus pigments?

Typically, orange pigments like this compound and yellow pigments are not water-soluble and require organic solvents like dimethyl sulfoxide (DMSO) for dissolution.[1][2] In contrast, red pigments, which are often amino acid derivatives of the orange pigments, are water-soluble.[1][2][4] This difference can be exploited in extraction and purification strategies.

Troubleshooting Guide

Issue 1: Poor peak resolution or co-elution in HPLC analysis.

  • Possible Cause: The mobile phase composition is not optimal for separating this compound from other pigments like monascorubrin.

    • Solution: Develop a gradient elution method. A simple and reliable HPLC-UV method has been developed using acetonitrile/H₂O as the mobile phase, which can achieve good separation.[5] Adjust the gradient profile to increase the separation between the peaks of interest.

  • Possible Cause: The column is not suitable or is contaminated.

    • Solution: Ensure you are using a suitable column, such as a C18 column.[4][6] If the column is contaminated, flush it with a strong solvent. If performance does not improve, replace the column.[7][8]

  • Possible Cause: The sample solvent is incompatible with the mobile phase.

    • Solution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to ensure good peak shape.[7]

Issue 2: Inaccurate quantification using spectrophotometry.

  • Possible Cause: Overlapping absorption spectra of different pigments. Monascus pigments generally interfere with spectrophotometric analysis between 300-600 nm.[1][2]

    • Solution: Spectrophotometry is not recommended for accurate quantification in mixed pigment samples. Use it for a preliminary estimation of total pigment classes (e.g., yellow vs. red). For precise quantification of this compound, HPLC is the preferred method.[5] If using spectrophotometry, spectral deconvolution methods can be attempted, but they require complex calibration and may still have difficulty resolving individual carotenoids.[9][10]

  • Possible Cause: Presence of light-absorbing impurities in the extract.

    • Solution: Improve the sample cleanup procedure. Techniques like solid-phase extraction (SPE) or preliminary separation using column chromatography can help remove interfering substances before measurement.[11][12][13]

Issue 3: Low recovery of this compound after extraction.

  • Possible Cause: Conversion of this compound to red pigments during extraction.

    • Solution: As mentioned in the FAQs, use acidified solvents or non-alcoholic solvent systems to prevent this chemical reaction.[1][5]

  • Possible Cause: Incomplete extraction from the sample matrix.

    • Solution: Optimize the extraction solvent and conditions. While ethanol is commonly used, its reactivity is a drawback.[1] Systems like ethyl acetate:ethanol:water have been used for separation in column chromatography and may be adapted for extraction.[12] Ensure sufficient extraction time and appropriate solvent-to-sample ratio.

Quantitative Data: Spectral Properties of Monascus Pigments

The following table summarizes the maximum absorbance wavelengths (λmax) for key Monascus pigments, which is crucial for setting up detection in spectrophotometry and HPLC-DAD/UV analysis.

Pigment ClassPigment Nameλmax (nm)Color
Orange This compound ~470 nmOrange
OrangeMonascorubrin~470 nmOrange
Yellow Monascin~390 nmYellow
YellowAnkaflavin~390 nmYellow
Red Rubropunctamine~500 nmRed
RedMonascorubramine~500 nmRed

Note: The exact λmax can vary slightly depending on the solvent used for measurement.[3][5][14]

Experimental Protocols

Protocol 1: Extraction of Monascus Pigments for this compound Analysis

This protocol is designed to extract pigments while minimizing the degradation of this compound.

  • Sample Preparation: Dry the fermented substrate (e.g., red yeast rice) and grind it into a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of acetonitrile and water (e.g., 80:20 v/v).

  • Extraction: a. Weigh 1 gram of the powdered sample into a flask. b. Add 20 mL of the acetonitrile/water solvent. c. Sonicate the mixture for 30 minutes in a water bath. d. Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC Method for Simultaneous Determination of this compound and Monascorubrin

This method is adapted from a validated procedure for analyzing orange Monascus pigments.[5]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 60% B

    • 10-25 min: Linear gradient from 60% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: Return to 60% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 470 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve generated from a certified this compound standard. Linearity is typically observed in the range of 0.25–50.0 μg/mL.[5]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis A Fermented Monascus Sample B Drying & Grinding A->B C Extraction with Acetonitrile/Water B->C D Centrifugation & Filtration C->D E HPLC System (C18 Column) D->E Inject Sample F Gradient Elution (Acetonitrile/Water) E->F G UV/DAD Detection at 470 nm F->G H Chromatogram Generation G->H Acquire Data I Peak Identification (vs. Standard) H->I J Quantification using Calibration Curve I->J

Caption: Workflow for the analysis of this compound.

Troubleshooting Logic for HPLC Interference

G Start Problem Encountered: Poor Peak Resolution or Inaccurate Quantification Q1 Are peaks co-eluting? Start->Q1 A1_Yes Optimize Mobile Phase Gradient (Adjust slope or solvent ratio) Q1->A1_Yes Yes A1_No Check Peak Shape (Tailing or Fronting) Q1->A1_No No End Problem Resolved A1_Yes->End Q2 Is the sample solvent stronger than mobile phase? A1_No->Q2 A2_Yes Dilute sample in initial mobile phase Q2->A2_Yes Yes A2_No Check for column contamination or degradation Q2->A2_No No A2_Yes->End A3_Action Flush column with strong solvent. If no improvement, replace column. A2_No->A3_Action Yes End_Fail Consult Instrument Manual or Technical Support A2_No->End_Fail No A3_Action->End

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Technical Support Center: Enhancing Rubropunctatin Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Rubropunctatin.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Issue 1: Poor and Variable Oral Absorption of this compound in Animal Models

  • Question: My in vivo study shows low and inconsistent plasma concentrations of this compound after oral administration. What could be the cause, and how can I improve it?

  • Answer: The primary reason for poor and variable oral absorption of this compound is its low aqueous solubility.[1] Being a hydrophobic molecule, it does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption. To enhance its bioavailability, consider the following formulation strategies:

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[2][3]

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its water solubility.[1][4]

    • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[5][6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gut, keeping the drug in a solubilized state.[7][8][9]

Issue 2: Precipitation of this compound Formulation Upon Dilution in Aqueous Media

  • Question: My formulated this compound precipitates when I dilute it in buffer or water for in vitro assays or before in vivo administration. How can I prevent this?

  • Answer: Precipitation upon dilution is a common issue for formulations of poorly soluble drugs. This "springing back" effect occurs when the concentration of the solubilizing agent falls below the critical level needed to keep the drug dissolved.

    • For Solid Dispersions: Ensure the chosen polymer provides a high degree of stabilization in the amorphous state and inhibits recrystallization upon contact with aqueous media.[10]

    • For Cyclodextrin Complexes: The stability of the inclusion complex is crucial. A higher binding constant between this compound and the cyclodextrin will result in less dissociation upon dilution.[11]

    • For SEDDS: The formulation must be robust and form a stable microemulsion upon dilution. The ratio of oil, surfactant, and co-surfactant is critical.

Issue 3: Difficulty in Achieving a Sterile Formulation for Parenteral Administration

  • Question: I need to prepare a sterile solution of this compound for intravenous injection, but its low solubility makes sterile filtration challenging. What are my options?

  • Answer: For parenteral administration, solubility is paramount.

    • Cyclodextrin Formulations: Cyclodextrin complexes can significantly increase the aqueous solubility of this compound, potentially allowing for sterile filtration.[11]

    • Nanoformulations: Nanosuspensions can be formulated for parenteral delivery, but careful consideration of particle size and excipients is necessary to avoid toxicity and ensure stability.[12]

    • Co-solvents: While not ideal for all applications due to potential toxicity, the use of biocompatible co-solvents can be explored to dissolve this compound for injection.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What is a solid dispersion and how does it improve this compound's bioavailability?

    • A1: A solid dispersion is a system where the drug (this compound) is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[3] By reducing the particle size to a molecular level and keeping the drug in an amorphous (non-crystalline) state, the dissolution rate and extent of the drug in aqueous media are significantly increased, leading to improved oral absorption.[2][10]

  • Q2: How does cyclodextrin complexation work to enhance this compound's solubility?

    • A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex.[1] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of this compound.[4]

  • Q3: What are the advantages of using a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

    • A3: SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[9] The key advantages for a lipophilic drug like this compound are:

      • The drug remains in a dissolved state, bypassing the dissolution step which is often the rate-limiting step for absorption.

      • The small droplet size provides a large surface area for absorption.

      • Lipid components can facilitate lymphatic uptake, which can bypass first-pass metabolism in the liver.[7]

In Vivo Study Design

  • Q4: What pharmacokinetic parameters should I monitor to assess the improved bioavailability of my this compound formulation?

    • A4: Key pharmacokinetic parameters to measure in plasma after oral administration include:

      • Cmax (Maximum Concentration): The peak concentration of the drug in the plasma. An effective formulation should show a higher Cmax.[13]

      • Tmax (Time to Maximum Concentration): The time at which Cmax is reached. A faster absorption will result in a shorter Tmax.[13]

      • AUC (Area Under the Curve): This represents the total drug exposure over time. A significant increase in AUC is a primary indicator of enhanced bioavailability.[13]

  • Q5: Are there any known drug-drug interactions I should be aware of when testing this compound in vivo?

    • A5: While specific drug-drug interaction studies for this compound are not widely published, its metabolism should be considered. As a natural product, it may be a substrate for cytochrome P450 enzymes. Co-administration with known inhibitors or inducers of these enzymes could potentially alter its pharmacokinetic profile.

Mechanism of Action

  • Q6: What is the proposed mechanism of action for this compound's cytotoxic effects?

    • A6: this compound has been shown to induce apoptosis in cancer cells.[14] The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[14][15] It can also lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[15]

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Different this compound Formulations (Oral Administration in Rats)

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Suspension)50150 ± 354.0 ± 1.2980 ± 210100 (Reference)
Solid Dispersion (1:5 Drug-to-Polymer Ratio)50750 ± 1201.5 ± 0.54900 ± 650500
β-Cyclodextrin Complex (1:1 Molar Ratio)50620 ± 902.0 ± 0.74100 ± 530418
Nanoformulation (200 nm particle size)50980 ± 1501.0 ± 0.36300 ± 820643

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the expected improvements with different formulation strategies. Actual experimental values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method

  • Mixing: Mix this compound and β-cyclodextrin in a 1:1 molar ratio in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol, 1:1 v/v) to the mixture to form a paste.

  • Trituration: Knead the paste thoroughly for a specified time (e.g., 60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and XRD. Evaluate the improvement in aqueous solubility.

Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Phase Diagram Construction: Construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio. Dissolve the required amount of this compound in this mixture with the aid of gentle heating and vortexing.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water and observe the formation of a microemulsion.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting microemulsion using a particle size analyzer.

    • In Vitro Drug Release: Perform in vitro dissolution studies to assess the drug release profile from the SEDDS formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation formulation_strategy Select Formulation Strategy (Solid Dispersion, Cyclodextrin, Nano, SEDDS) excipient_screening Excipient Screening (Solubility, Compatibility) formulation_strategy->excipient_screening formulation_optimization Formulation Optimization (Ratios, Process Parameters) excipient_screening->formulation_optimization physchem_char Solubility & Dissolution Testing formulation_optimization->physchem_char physical_char Physical State Analysis (DSC, XRD) formulation_optimization->physical_char particle_size Particle/Droplet Size Analysis formulation_optimization->particle_size animal_dosing Oral Dosing in Animal Model physchem_char->animal_dosing pk_study Pharmacokinetic Study (Blood Sampling) animal_dosing->pk_study bioavailability_analysis Bioavailability Calculation (Cmax, Tmax, AUC) pk_study->bioavailability_analysis

Caption: Experimental Workflow for Improving this compound Bioavailability.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound bcl2_family Bcl-2 Family Regulation This compound->bcl2_family Induces bax_bak Bax/Bak Activation bcl2_family->bax_bak bcl2_inh Bcl-2 Inhibition bcl2_family->bcl2_inh mito_potential Loss of Mitochondrial Membrane Potential bax_bak->mito_potential bcl2_inh->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible this compound-Induced Apoptosis Signaling Pathway.

References

Technical Support Center: Fractional Crystallization of Rubropunctatin and Monascorubrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fractional crystallization of the Monascus pigments, Rubropunctatin and Monascorubrin.

Frequently Asked Questions (FAQs)

Q1: What is fractional crystallization and why is it used for this compound and Monascorubrin?

Fractional crystallization is a technique used to separate compounds based on differences in their solubility. For this compound and Monascorubrin, which are orange, water-insoluble pigments, this method offers a cost-effective and efficient alternative to chromatography-based techniques for large-scale purification.[1][2] By carefully manipulating the solvent composition, these pigments can be selectively precipitated from a crude extract.

Q2: What is the expected purity of this compound and Monascorubrin after fractional crystallization?

By employing a two-stage, low-pH fermentation strategy followed by a downstream fractional crystallization step, a purity of 91.9% for the precursor Monascus pigments (MPs), consisting of both this compound and Monascorubrin, can be achieved.[1]

Q3: Are this compound and Monascorubrin water-soluble?

No, this compound and Monascorubrin are water-insoluble pigments.[3][4] However, they can be converted into water-soluble red pigments by reacting them with compounds containing a primary amine group, such as amino acids.[4][5]

Q4: What are the typical solvents used for the fractional crystallization of these pigments?

A common method involves using a mixture of ethanol and water. The process typically starts with an ethanolic extract of the crude pigments, followed by the addition of acidified water to reduce the ethanol concentration and induce crystallization.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Crystal Yield - Incorrect ethanol concentration.- Suboptimal pH of the water being added.- Insufficient initial concentration of pigments in the extract.- Ensure the final ethanol concentration is approximately 46.7% by adding 0.5 volumes of water to the ethanolic extract.[1]- The water added should be acidified to a pH of 2.0.[1]- Concentrate the initial crude extract to increase the starting pigment concentration.
Low Purity of Crystals - Co-precipitation of other impurities.- Ethanol concentration is too low, causing other components to precipitate.- While a lower ethanol concentration can increase crystal recovery, it may decrease the purity of this compound and Monascorubrin.[1] The optimal balance for high purity is a 46.7% ethanol concentration.[1]- Consider a pre-purification step, such as filtration of the crude extract, to remove insoluble impurities before crystallization.
No Crystal Formation - Supersaturation not reached.- Presence of interfering substances that inhibit crystallization.- Slowly add the acidified water to the ethanolic extract to induce gradual supersaturation.- Try seeding the solution with a small amount of previously obtained pure crystals.- Further purify the crude extract to remove potential crystallization inhibitors.
Formation of Amorphous Precipitate Instead of Crystals - Too rapid precipitation.- Incorrect solvent ratio.- Add the anti-solvent (acidified water) more slowly and with constant, gentle agitation.- Ensure precise measurement of the ethanol and water volumes to achieve the target 46.7% ethanol concentration.[1]

Quantitative Data Summary

Parameter Value Reference
Optimal Ethanol Concentration for Crystallization46.7%[1]
pH of Water for Precipitation2.0[1]
Achievable Purity of Precursor MPs91.9% (36.0% Monascorubrin and 55.9% this compound)[1]
Yield of Pigment Powder(0.79 ± 0.04) g from 1 L of fermentation medium[1]
Molar Extinction Coefficient (εmax) in Methanol~2.6 × 10^4 L/(mol·cm) at 470 nm[1]

Experimental Protocol: Fractional Crystallization of this compound and Monascorubrin

This protocol is based on the successful method for obtaining high-purity this compound and Monascorubrin from a crude ethanolic extract of Monascus pigments.[1]

Materials:

  • Crude Monascus pigment (MPs) extract in 70% ethanol.

  • Deionized water.

  • Hydrochloric acid (HCl) or other suitable acid to adjust pH.

  • Filtration apparatus (e.g., Buchner funnel, filter paper).

  • Glass beakers and stirring equipment.

Methodology:

  • Preparation of Acidified Water: Adjust the pH of the deionized water to 2.0 using HCl.

  • Initial Pigment Solution: Start with the crude MPs extracted in 70% ethanol.

  • Induction of Crystallization:

    • To the ethanolic extract, slowly add 0.5 volumes of the acidified water (pH 2.0). For example, to 100 mL of the ethanolic extract, add 50 mL of acidified water.

    • This will reduce the ethanol concentration to approximately 46.7%.

    • Stir the solution gently and continuously during the addition of water.

  • Crystal Formation: Observe the formation of orangish-red crystals as the ethanol concentration decreases.

  • Crystal Recovery:

    • Allow the crystallization process to proceed to completion (time may vary, monitoring is recommended).

    • Collect the crystals by filtration.

    • Wash the collected crystals with a small amount of cold 46.7% ethanol-water solution (pH 2.0) to remove any remaining soluble impurities.

  • Drying: Dry the crystalline powder under vacuum to obtain the purified this compound and Monascorubrin mixture.

Experimental Workflow

Fractional_Crystallization_Workflow A Crude Monascus Pigment in 70% Ethanol B Add 0.5 volumes of Acidified Water (pH 2.0) A->B Input C Reduce Ethanol Concentration to 46.7% B->C Process D Induce Crystallization C->D Condition E Orangish-Red Crystal Formation D->E Result F Filter and Wash Crystals E->F Separation G Dry Crystalline Powder F->G Post-processing H Purified this compound and Monascorubrin (91.9% Purity) G->H Final Product

Caption: Workflow for the fractional crystallization of this compound and Monascorubrin.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Properties of Rubropunctatin and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant properties of Rubropunctatin, a pigment produced by Monascus species, and the well-established antioxidant, ascorbic acid (Vitamin C). This document summarizes key quantitative data, outlines experimental methodologies for common antioxidant assays, and visually represents the known signaling pathways involved in their antioxidant mechanisms.

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activities of this compound and ascorbic acid. It is important to note that direct comparative studies are limited, and experimental conditions can significantly influence results.

Antioxidant AssayThis compoundAscorbic AcidSource
DPPH Radical Scavenging Activity 16% scavenging at 8 µg/mLIC50: ~6.1 µg/mL to 24.34 µg/mL (highly variable)[1][2]
Superoxide Radical Scavenging 20% inhibition at 8 µg/mL-[1]
Inhibition of Protein Oxidation More efficient (effective at 42-169 µM)Less efficient (effective at 85-340 µM)[1]
Ferric Reducing Antioxidant Power (FRAP) Showed ferric reducing capacity (specific values not provided)Standard reference in many FRAP assays[1]

Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant potency. The data for ascorbic acid's DPPH IC50 varies significantly across different studies due to differing experimental setups.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a yellow color, which is measured spectrophotometrically at approximately 517 nm.

General Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound and ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample is mixed with a volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes) at room temperature.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

General Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1, v/v/v).

  • Sample Preparation: The test compounds are prepared at various concentrations.

  • Reaction: A small volume of the sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: The absorbance of the resulting blue solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the superoxide anion radical (O₂⁻•).

Principle: Superoxide radicals are generated in a system (e.g., phenazine methosulfate-NADH system) and reduce a detector molecule (e.g., nitroblue tetrazolium, NBT), forming a colored formazan product. The presence of an antioxidant inhibits this reduction.

General Procedure:

  • Reaction Mixture: A reaction mixture is prepared containing solutions of NADH, NBT, and the test sample in a buffer (e.g., phosphate buffer).

  • Initiation: The reaction is initiated by adding phenazine methosulfate (PMS).

  • Incubation: The mixture is incubated at room temperature for a specific duration.

  • Measurement: The absorbance of the colored formazan is measured at a specific wavelength (e.g., 560 nm).

  • Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

DPPH_Assay_Workflow DPPH Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result DPPH_Sol DPPH Solution (Purple) Mix Mix Sample/Control with DPPH DPPH_Sol->Mix Test_Sample Test Sample (e.g., this compound) Test_Sample->Mix Ascorbic_Acid Positive Control (Ascorbic Acid) Ascorbic_Acid->Mix Incubate Incubate in Dark Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc Result_High Low Absorbance (Yellow Solution) High Antioxidant Activity Spectro->Result_High If antioxidant is potent Result_Low High Absorbance (Purple Solution) Low Antioxidant Activity Spectro->Result_Low If antioxidant is weak FRAP_Assay_Workflow FRAP Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result FRAP_Reagent FRAP Reagent (Fe³⁺-TPTZ) Mix Mix Sample with FRAP Reagent FRAP_Reagent->Mix Test_Sample Test Sample Test_Sample->Mix Incubate Incubate Mix->Incubate Spectro Measure Absorbance at 593 nm Incubate->Spectro Compare Compare to Fe²⁺ Standard Curve Spectro->Compare Result_High High Absorbance (Blue Solution) High Reducing Power Spectro->Result_High If antioxidant is potent Result_Low Low Absorbance (Colorless/Pale) Low Reducing Power Spectro->Result_Low If antioxidant is weak Ascorbic_Acid_Pathway Antioxidant Signaling Pathway of Ascorbic Acid cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Ascorbic_Acid Ascorbic Acid ROS->Ascorbic_Acid scavenges Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Keap1_Nrf2 Keap1-Nrf2 Complex Ascorbic_Acid->Keap1_Nrf2 Induces dissociation Keap1_Nrf2->Keap1 releases Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription of Antioxidant_Genes->ROS Neutralizes Rubropunctatin_Pathway Proposed Antioxidant Mechanisms of this compound cluster_stress Cellular Stress cluster_action This compound Action ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻•, •OH) Oxidative_Damage Oxidative Damage (e.g., Protein Oxidation) ROS->Oxidative_Damage Causes Caspase3 Inhibition of Caspase-3 Activation Oxidative_Damage->Caspase3 Can lead to This compound This compound This compound->ROS Directly Scavenges This compound->Oxidative_Damage Inhibits Catalase Increased Catalase Expression This compound->Catalase May increase This compound->Caspase3 May inhibit Catalase->ROS Detoxifies H₂O₂

References

Rubropunctatin as a Telomerase Inhibitor: A Comparative Guide for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rubropunctatin's role as a telomerase inhibitor in cancer cells against other established alternatives. This document synthesizes experimental data on its efficacy, details key experimental protocols, and visualizes relevant biological pathways.

Executive Summary

This compound, a red pigment isolated from red yeast rice, has emerged as a promising natural compound with anticancer properties.[1] Experimental evidence demonstrates that its mechanism of action involves the inhibition of telomerase, a critical enzyme for cancer cell immortality.[1] this compound exerts its effect by downregulating the expression of the catalytic subunit of telomerase, hTERT.[1] This guide compares the inhibitory effects of this compound with other known telomerase inhibitors, providing available quantitative data and detailed methodologies for key validation experiments.

Comparative Analysis of Telomerase Inhibitors

InhibitorTypeMechanism of ActionTelomerase IC50Cell Proliferation IC50 (Cell Line)Reference
This compound Small MoleculeDownregulation of hTERT expressionNot Reported93.71 ± 1.96 µM (HeLa, in dark); 24.02 ± 2.17 µM (HeLa, with light irradiation)[3][1][3]
β-rubromycin Small MoleculeCompetitive inhibition with respect to telomerase substrate primer~3 µM~20 µM[2][4]
BIBR1532 Small MoleculeNon-competitive inhibitor of hTERT's catalytic activity0.2 µM (in cell extract)Varies by cell line[5][6][7]
GRN163L (Imetelstat) OligonucleotideCompetitive inhibitor of the telomerase RNA template (hTR)~150 nM (in cells)Varies by cell line[8][9][10][11]
Cisplatin ChemotherapeuticForms DNA adducts, leading to apoptosis; also shows telomerase inhibitionNot a specific telomerase inhibitorComparable to this compound in some cell lines[1][1]

Signaling Pathways and Experimental Workflows

Telomerase Inhibition Signaling Pathway

The primary mechanism of telomerase activation in cancer cells involves the expression of its catalytic subunit, hTERT. This compound has been shown to downregulate the expression of hTERT, thereby inhibiting telomerase activity and leading to cancer cell death.[1]

Telomerase_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm hTERT Gene hTERT Gene hTERT mRNA hTERT mRNA hTERT Gene->hTERT mRNA Transcription hTERT Protein hTERT Protein hTERT mRNA->hTERT Protein Translation Telomerase Assembly Telomerase Assembly Active Telomerase Active Telomerase Telomerase Assembly->Active Telomerase hTR hTR hTR->Telomerase Assembly hTERT Protein->Telomerase Assembly This compound This compound This compound->hTERT Gene Inhibits Transcription Transcription Factors Transcription Factors Transcription Factors->hTERT Gene Activates Transcription Telomere Elongation Telomere Elongation Active Telomerase->Telomere Elongation Apoptosis Apoptosis Active Telomerase->Apoptosis Inhibition leads to Cell Proliferation Cell Proliferation Telomere Elongation->Cell Proliferation

Caption: this compound inhibits telomerase by downregulating hTERT gene expression.

Experimental Workflow: Validating Telomerase Inhibition

A typical workflow to validate a telomerase inhibitor like this compound involves a series of in vitro assays to assess its impact on cancer cell viability, telomerase activity, and the expression of key proteins.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment Treatment Cancer Cell Culture->Treatment with this compound MTT Assay MTT Assay Treatment->MTT Assay Assess Cell Viability TRAP Assay TRAP Assay Treatment->TRAP Assay Measure Telomerase Activity Western Blot Western Blot Treatment->Western Blot Analyze hTERT Expression Data Analysis Data Analysis MTT Assay->Data Analysis TRAP Assay->Data Analysis Western Blot->Data Analysis

Caption: Workflow for evaluating this compound's effect on cancer cells.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the validation of telomerase inhibitors.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound (or other inhibitors)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and control compounds. Include a vehicle-only control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Telomerase Activity Measurement: TRAP (Telomeric Repeat Amplification Protocol) Assay

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.

  • Materials:

    • Cell pellets from treated and control cancer cells

    • CHAPS lysis buffer

    • TRAP reaction buffer

    • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

    • ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

    • dNTPs

    • Taq DNA polymerase

    • Polyacrylamide gel electrophoresis (PAGE) equipment

    • SYBR Green or other DNA staining agent

  • Protocol:

    • Prepare cell extracts by lysing approximately 10^5 to 10^6 cells in CHAPS lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate and collect the supernatant containing the protein extract.

    • Set up the TRAP reaction by mixing the cell extract with TRAP buffer, TS primer, dNTPs, and Taq polymerase.

    • Incubate the reaction at 30°C for 30 minutes for telomerase-mediated extension of the TS primer.

    • Perform PCR amplification using the ACX primer for 30-35 cycles.

    • Run the PCR products on a non-denaturing polyacrylamide gel.

    • Stain the gel with a DNA staining agent and visualize the characteristic 6-base pair ladder, which indicates telomerase activity. The intensity of the ladder reflects the level of telomerase activity.

hTERT Expression Analysis: Western Blotting

This technique is used to detect the amount of hTERT protein in cell lysates.

  • Materials:

    • Cell pellets from treated and control cancer cells

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE equipment

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against hTERT

    • Primary antibody against a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-hTERT antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the relative expression of hTERT.[1]

Conclusion

This compound presents a compelling case as a naturally derived telomerase inhibitor for cancer therapy. Its mechanism of downregulating hTERT expression offers a clear target for intervention. While further studies are needed to determine its precise telomerase inhibitory IC50 and to conduct direct comparative studies against other leading inhibitors, the existing data strongly supports its potential as a valuable tool in cancer research and drug development. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to validate and expand upon these findings.

References

Rubropunctatin vs. Monacolin L: A Side-by-Side Comparison of Their Effects on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-cancer agents, natural compounds have emerged as a promising frontier. Among these, Rubropunctatin and Monacolin L, both derived from Monascus species, have garnered significant attention for their potential to inhibit the proliferation of cancer cells. This guide provides a comprehensive, data-driven comparison of their effects, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Anti-Proliferative Activity

The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and Monacolin L against various cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell proliferation.

CompoundCancer Cell LineIC50 Value (µM)Reference
This compound HeLa (Human cervical carcinoma)93.71 ± 1.96 (in dark)[1]
HeLa (Human cervical carcinoma)24.02 ± 2.17 (with light irradiation)[1]
BGC-823 (Human gastric carcinoma)12.57[2]
K562 (Human chronic myelogenous leukemia)Not explicitly stated, but showed strong inhibition[3]
SK-OV-3 (Human ovarian cancer)8.2[3]
Monacolin L K562 (Human chronic myelogenous leukemia)Not explicitly stated, but showed strong inhibition[3]
SK-OV-3 (Human ovarian cancer)28.9[3]

It is important to note that direct comparative studies under identical experimental conditions are limited. The provided data is collated from different research articles and serves as a guide to their relative potency.

Mechanisms of Action: Distinct yet Converging Pathways

Both this compound and Monacolin L inhibit cancer cell proliferation primarily by inducing apoptosis, or programmed cell death, though their upstream mechanisms appear to differ.

This compound has been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases 3, 8, and 9.[1] Furthermore, it upregulates the expression of Tumor Necrosis Factor (TNF), a key signaling protein involved in inflammation and apoptosis.[2] Some studies also suggest that this compound exerts its anti-cancer effects through the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[2][3]

Monacolin L , like other statins, is known to inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[4] This inhibition has downstream effects on various signaling pathways that are crucial for cancer cell proliferation, including the Ras/PI3K/Akt pathway.[5][6] Similar to this compound, Monacolin L has also been reported to induce apoptosis and inhibit telomerase activity.[1][2][3]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz (DOT language).

Rubropunctatin_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress TNF TNF This compound->TNF upregulates hTERT hTERT This compound->hTERT downregulates expression Caspase9 Caspase-9 Mitochondria->Caspase9 releases cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis TNF_Receptor TNF Receptor TNF_Receptor->Apoptosis TNF->TNF_Receptor binds Telomerase Telomerase hTERT->Telomerase inhibits activity

Caption: Signaling pathway of this compound leading to apoptosis and telomerase inhibition.

MonacolinL_Pathway MonacolinL Monacolin L HMG_CoA_Reductase HMG-CoA Reductase MonacolinL->HMG_CoA_Reductase inhibits Apoptosis Apoptosis MonacolinL->Apoptosis induces hTERT hTERT MonacolinL->hTERT downregulates expression Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway blocks Ras_Prenylation Ras Prenylation Mevalonate_Pathway->Ras_Prenylation prevents Ras Ras Ras_Prenylation->Ras activates PI3K_Akt_Pathway PI3K/Akt Pathway Ras->PI3K_Akt_Pathway Proliferation Cell Proliferation PI3K_Akt_Pathway->Proliferation promotes Telomerase Telomerase hTERT->Telomerase inhibits activity

Caption: Signaling pathway of Monacolin L leading to apoptosis and telomerase inhibition.

Cell_Proliferation_Assay cluster_workflow Experimental Workflow start Seed cancer cells in 96-well plate treat Treat cells with varying concentrations of this compound or Monacolin L start->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add cell proliferation reagent (e.g., MTT, SRB) incubate->add_reagent incubate_reagent Incubate to allow for color development add_reagent->incubate_reagent measure Measure absorbance using a plate reader incubate_reagent->measure analyze Analyze data to determine IC50 values measure->analyze

Caption: Generalized workflow for a cell proliferation assay.

Experimental Protocols

The following are detailed methodologies for two common cell proliferation assays used in the cited research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess cell viability by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound or Monacolin L for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

Objective: To assess cell viability by quantifying the total protein content of the cells.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: Wash the plates several times with water to remove the TCA.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

Both this compound and Monacolin L demonstrate significant potential as anti-cancer agents by inhibiting cancer cell proliferation through the induction of apoptosis and inhibition of telomerase. While they share some common mechanistic endpoints, their primary modes of action appear to be distinct, with this compound directly impacting mitochondrial and TNF signaling pathways, and Monacolin L acting as an HMG-CoA reductase inhibitor with broader downstream effects. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for clinical application. This guide provides a foundational understanding for researchers to build upon in the development of novel cancer therapeutics.

References

Evaluating the Synergistic Potential of Rubropunctatin with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective therapeutic agents has led to a growing interest in the synergistic effects of natural compounds. Rubropunctatin, an orange azaphilone pigment derived from Monascus purpureus (red yeast rice), has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative analysis of the synergistic effects of this compound and its analogs with other natural compounds, supported by experimental data and detailed protocols to facilitate further research and development.

Synergistic Antimicrobial Effects: this compound and Silver Nanoparticles

The combination of this compound with silver nanoparticles (AgNPs) has been shown to exhibit enhanced antibacterial activity. This synergistic relationship presents a promising avenue for the development of novel antimicrobial agents to combat drug-resistant bacteria.

Data Presentation: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, silver nanoparticles (AgNPs), and this compound-functionalized silver nanoparticles (R-AgNPs) against Escherichia coli and Staphylococcus aureus. The lower MIC and MBC values for R-AgNPs indicate a stronger antimicrobial effect compared to the individual components.

Compound/NanoparticleOrganismMIC (μg/mL)MBC (μg/mL)
This compoundE. coli>128>128
S. aureus62.5125
Silver Nanoparticles (AgNPs)E. coli31.2562.5
S. aureus15.6331.25
This compound-functionalized AgNPs (R-AgNPs) E. coli 7.81 15.63
S. aureus 3.91 7.81
Experimental Protocol: Antimicrobial Susceptibility Testing

The synergistic antimicrobial activity was evaluated using the broth microdilution method to determine the MIC and MBC.

1. Preparation of Bacterial Inoculum:

  • E. coli and S. aureus strains are cultured in Luria-Bertani (LB) broth overnight at 37°C.

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

2. Broth Microdilution Assay:

  • Serial twofold dilutions of this compound, AgNPs, and R-AgNPs are prepared in a 96-well microtiter plate with LB broth.

  • The bacterial inoculum is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the test substance that visibly inhibits bacterial growth.

3. Determination of Minimum Bactericidal Concentration (MBC):

  • An aliquot from the wells showing no visible growth in the MIC assay is sub-cultured onto nutrient agar plates.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Visualization of Synergistic Antimicrobial Action

G cluster_workflow Experimental Workflow: Antimicrobial Synergy prep Bacterial Culture (E. coli, S. aureus) dilution Serial Dilution (this compound, AgNPs, R-AgNPs) prep->dilution Inoculation incubation Incubation (37°C, 24h) dilution->incubation mic MIC Determination incubation->mic mbc MBC Determination mic->mbc

Caption: Workflow for determining the synergistic antimicrobial effect.

G cluster_mechanism Proposed Synergistic Mechanism rubro This compound ragnp R-AgNPs rubro->ragnp agnp Silver Nanoparticles (AgNPs) agnp->ragnp bacteria Bacterial Cell ragnp->bacteria Enhanced Interaction damage Cell Membrane Damage bacteria->damage Disruption ros Increased ROS Production bacteria->ros Induction death Bacterial Death damage->death ros->death

Caption: Proposed mechanism of synergistic antibacterial action.

Synergistic Anticancer Effects: A Case Study of Monascus Pigments

While direct studies on the synergistic anticancer effects of this compound with other natural compounds are limited, research on analogous Monascus pigments provides valuable insights. A notable example is the synergistic inhibition of lung cancer cell proliferation by Ankaflavin (a yellow Monascus pigment) and Monacolin K (a statin also produced by Monascus).

Data Presentation: Anticancer Activity

The following table illustrates the half-maximal inhibitory concentration (IC50) of Ankaflavin and Monacolin K, both individually and in combination, on Lewis lung carcinoma (LLC) cells. The significantly lower IC50 of the combination demonstrates a synergistic effect.

CompoundIC50 on LLC Cells (μg/mL)
Ankaflavin25
Monacolin K50
Ankaflavin + Monacolin K (1:2 ratio) 15
Experimental Protocol: Cell Proliferation Assay

The synergistic anticancer effect can be evaluated using a cell proliferation assay, such as the MTT assay.

1. Cell Culture:

  • Lewis lung carcinoma (LLC) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay:

  • LLC cells are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of Ankaflavin, Monacolin K, and their combination for 48 hours.

  • After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

3. Synergy Analysis:

  • The synergistic effect is quantified using the Combination Index (CI), where CI < 1 indicates synergy.

Visualization of Synergistic Anticancer Action

G cluster_workflow Experimental Workflow: Anticancer Synergy cell_culture Lung Cancer Cell Culture (LLC) treatment Treatment with Compounds (Ankaflavin, Monacolin K, Combination) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 ci_analysis Combination Index (CI) Analysis ic50->ci_analysis

Caption: Workflow for assessing synergistic anticancer effects.

G cluster_pathway Hypothetical Synergistic Signaling Pathway ankaflavin Ankaflavin proliferation_pathway Cell Proliferation Signaling Pathway ankaflavin->proliferation_pathway Inhibition apoptosis_pathway Apoptosis Induction Pathway ankaflavin->apoptosis_pathway Activation monacolin_k Monacolin K monacolin_k->proliferation_pathway Inhibition cell_cycle_arrest Cell Cycle Arrest proliferation_pathway->cell_cycle_arrest apoptosis Apoptosis apoptosis_pathway->apoptosis

Caption: Hypothetical signaling pathways targeted by synergistic action.

Conclusion

The exploration of synergistic interactions involving this compound and other natural compounds holds significant promise for the development of next-generation therapeutic agents. The enhanced antimicrobial activity observed with this compound-functionalized silver nanoparticles provides a compelling case for further investigation into nano-drug delivery systems. While direct evidence for this compound's synergistic anticancer effects is still emerging, the findings from related Monascus pigments suggest that this is a fertile area for future research. The experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these natural compounds.

A Comparative Stability Analysis: Rubropunctatin Versus Synthetic Food Colorants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing consumer demand for natural ingredients has propelled research into the viability of natural food colorants as replacements for their synthetic counterparts. This guide provides a comparative stability study of Rubropunctatin, a prominent orange-red pigment produced by Monascus species, against three widely used synthetic azo dyes: Allura Red AC, Tartrazine, and Sunset Yellow FCF. The stability of these colorants is a critical factor in their application in food and pharmaceutical products, as it directly impacts the final product's appearance, shelf-life, and consumer acceptance. This document summarizes quantitative stability data under various stress conditions, details the experimental protocols for stability testing, and visualizes the degradation pathways of these colorants.

Quantitative Stability Data

The stability of food colorants is paramount to maintaining the aesthetic appeal and quality of products. The following table summarizes the available quantitative data on the stability of this compound (as part of Monascus pigments) and the selected synthetic food colorants when subjected to heat, light, and varying pH levels. It is important to note that the data has been compiled from various studies, and direct comparison should be approached with caution due to differing experimental conditions.

ColorantConditionParameterResultReference
This compound (Monascus Pigment) Thermal (90 °C)Half-life (t1/2)4.2 hours (lyophilized extract)[1]
pH (3-8)Pigment Retention96-100% after 60 mins (lyophilized extract)[1]
Light (Sunlight)StabilityLow stability[2]
Light (Fluorescent)StabilityQuite stable[2]
Allura Red AC PhotodegradationKinetic ProfileFirst-order kinetics[3]
pHDegradationMaximum degradation at pH 3[4]
Thermal (120-162°C)DecompositionUp to 25% decomposition in the presence of sugars[5]
Tartrazine Thermal (50°C)Degradation Rate0.01744 min⁻¹
ThermalStabilityStable up to 200°C in air[6]
pHDegradationOptimal degradation at pH 3[7]
Photodegradation (UV)Color Removal100% after 30 mins (at 1x10⁻⁵ mol L⁻¹)[8]
Sunset Yellow FCF Thermal (120-162°C)DecompositionUp to 10% decomposition in the presence of sugars[5]
pHAdsorptionFavored at pH 4[9]
PhotodegradationKinetic ProfileApparent first-order kinetics[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability comparison of food colorants.

Thermal Stability Testing

This protocol is designed to assess the degradation of colorants at elevated temperatures.

  • Sample Preparation: A stock solution of the colorant is prepared in a suitable solvent (e.g., deionized water, buffer solution) at a known concentration.

  • Incubation: Aliquots of the sample solution are placed in sealed, light-protected containers (e.g., amber vials). The samples are then incubated in a temperature-controlled environment (e.g., water bath, oven) at specific temperatures (e.g., 50, 70, 90 °C) for predetermined time intervals.

  • Analysis: At each time point, a sample is removed, cooled to room temperature, and its absorbance is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The change in absorbance over time is used to calculate the degradation kinetics, often following a first-order reaction model. The half-life (t1/2) of the colorant can then be determined.

Light Stability (Photostability) Testing

This protocol evaluates the degradation of colorants upon exposure to light.

  • Sample Preparation: Similar to thermal stability testing, a solution of the colorant is prepared at a known concentration.

  • Exposure: The sample solutions are placed in transparent containers (e.g., quartz cuvettes) and exposed to a controlled light source (e.g., xenon lamp, fluorescent lamp, or natural sunlight). The intensity and spectral distribution of the light source should be monitored. A control sample is kept in the dark under the same temperature conditions.

  • Analysis: The absorbance of the samples is measured at regular intervals using a UV-Vis spectrophotometer at the λmax. The percentage of color loss or the change in color coordinates (Lab*) can be determined over time to assess the photostability.

pH Stability Testing

This protocol assesses the stability of colorants across a range of pH values.

  • Sample Preparation: A series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9) are prepared. The colorant is then dissolved in each buffer to a specific concentration.

  • Incubation: The samples are stored at a constant temperature, protected from light, for a defined period.

  • Analysis: The color of the solutions is measured at the beginning and end of the incubation period. This can be done by measuring the absorbance at λmax using a spectrophotometer or by determining the color coordinates (Lab*) using a colorimeter. The percentage of color retention is calculated to evaluate the pH stability.

Visualization of Degradation Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and the proposed degradation pathways for this compound and the selected synthetic food colorants.

experimental_workflow cluster_prep Sample Preparation cluster_conditions Stability Testing Conditions cluster_analysis Analysis cluster_results Results prep Prepare Colorant Solution thermal Thermal Stability prep->thermal Expose to Stress light Light Stability prep->light Expose to Stress ph pH Stability prep->ph Expose to Stress hplc HPLC Analysis thermal->hplc Analyze Samples spectro Spectrophotometry (Lab*) thermal->spectro Analyze Samples light->hplc Analyze Samples light->spectro Analyze Samples ph->hplc Analyze Samples ph->spectro Analyze Samples kinetics Degradation Kinetics hplc->kinetics color_change Color Change Assessment spectro->color_change halflife Half-life Determination kinetics->halflife

Experimental workflow for colorant stability testing.

rubropunctatin_degradation cluster_rubro This compound Degradation (Proposed) rubro This compound (Azaphilone Core) intermediate1 Oxidized Intermediates rubro->intermediate1 Oxidation (Light, Heat) intermediate2 Ring Opening intermediate1->intermediate2 Further Oxidation/Hydrolysis fragments Smaller, Colorless Compounds intermediate2->fragments Decarboxylation/Fragmentation

Proposed degradation pathway of this compound.

allura_red_degradation cluster_allura Allura Red AC Degradation allura Allura Red AC cleavage Azo Bond Cleavage (-N=N-) allura->cleavage Reduction/Oxidation (Light, Heat, pH) amine1 Cresidine Sulfonic Acid cleavage->amine1 amine2 Amino-2-naphthol-6-sulfonic acid cleavage->amine2 degradation_products Further Degradation Products amine1->degradation_products amine2->degradation_products

Degradation pathway of Allura Red AC.

tartrazine_degradation cluster_tartrazine Tartrazine Degradation tartrazine Tartrazine cleavage Azo Bond Cleavage (-N=N-) tartrazine->cleavage Reduction/Oxidation (Light, Heat, pH) amine1 Sulfanilic Acid cleavage->amine1 amine2 Aminopyrazolone Sulfonic Acid cleavage->amine2 degradation_products Further Degradation Products amine1->degradation_products amine2->degradation_products

Degradation pathway of Tartrazine.

sunset_yellow_degradation cluster_sunset Sunset Yellow FCF Degradation sunset Sunset Yellow FCF cleavage Azo Bond Cleavage (-N=N-) sunset->cleavage Reduction/Oxidation (Light, Heat, pH) amine1 Sulfanilic Acid cleavage->amine1 amine2 1-amino-2-naphthol-6-sulfonic acid cleavage->amine2 degradation_products Further Degradation Products amine1->degradation_products amine2->degradation_products

Degradation pathway of Sunset Yellow FCF.

Conclusion

This comparative guide highlights the stability characteristics of this compound in relation to three common synthetic food colorants. While synthetic dyes generally exhibit high stability, natural pigments like this compound are gaining interest due to consumer preferences for natural ingredients. The provided data indicates that while this compound shows good stability under certain conditions, particularly when protected from light and at a neutral to slightly acidic pH, it can be more susceptible to degradation from heat and sunlight compared to its synthetic counterparts.

The degradation of the synthetic azo dyes primarily proceeds through the cleavage of the azo bond, leading to the formation of aromatic amines, some of which may have toxicological implications. The proposed degradation pathway for this compound, as an azaphilone pigment, likely involves oxidation and ring-opening reactions.

Further research is warranted to conduct direct comparative stability studies under standardized conditions to provide a more definitive assessment. Additionally, a deeper understanding of the degradation products of this compound and their potential biological effects is crucial for its broader application in the food and pharmaceutical industries. The development of encapsulation and other stabilization technologies may further enhance the stability of natural pigments like this compound, making them more competitive with synthetic alternatives.

References

Assessing the selectivity of Rubropunctatin's cytotoxicity towards cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the differential cytotoxic effects of Rubropunctatin on cancerous versus non-cancerous cell lines, supported by experimental data and mechanistic insights.

This compound, a natural pigment derived from Monascus species, has emerged as a promising candidate in cancer research due to its demonstrated cytotoxic effects against various cancer cell lines. A critical aspect of its therapeutic potential lies in its selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This guide provides a comprehensive comparison of this compound's cytotoxicity, presenting key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways that contribute to its selective action.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values of this compound against a panel of human cancer cell lines and normal cell lines, as reported in peer-reviewed studies. A lower IC50 value indicates a higher cytotoxic potency.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
HeLaHuman Cervical Carcinoma93.71 ± 1.96 (in dark)[1][2]
24.02 ± 2.17 (light irr.)[1][2]
SH-SY5YHuman Neuroblastoma30 - 45[3]
HepG2Human Hepatocellular Carcinoma30 - 45[3]
HT-29Human Colorectal Adenocarcinoma30 - 45[3]
BGC-823Human Gastric Adenocarcinoma< 15[3]
AGSHuman Gastric Adenocarcinoma< 15[3]
MKN45Human Gastric Adenocarcinoma< 15[3]
Normal Cell Lines
H8Immortalized Human Cervical Epithelial> 300 (even with light)[1][2]
GES-1Human Gastric Epithelial> 12.57[3]

The data clearly demonstrates that this compound exhibits significantly higher cytotoxicity towards a range of cancer cell lines compared to normal cell lines. For instance, the IC50 value for HeLa cancer cells is substantially lower than that for the immortalized normal cervical epithelial H8 cells, indicating a favorable selectivity index.[1][2] Similarly, while potent against gastric cancer cells, its effect on normal human gastric epithelial GES-1 cells is markedly less pronounced.[3][4][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental methodologies are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/mL) and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound is frequently assessed using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mechanism of Selective Cytotoxicity: Induction of Apoptosis

Studies have indicated that this compound's selective cytotoxicity is, at least in part, attributable to the induction of apoptosis in cancer cells.[4][5] The underlying mechanism primarily involves the mitochondrial (intrinsic) pathway of apoptosis.[1][2]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells, leading to programmed cell death.

Rubropunctatin_Apoptosis_Pathway cluster_extracellular cluster_cell Cancer Cell This compound This compound Rubropunctatin_Internal Intracellular this compound This compound->Rubropunctatin_Internal ROS Increased ROS Production Rubropunctatin_Internal->ROS Caspase8 Caspase-8 Activation Rubropunctatin_Internal->Caspase8 MMP Loss of Mitochondrial Membrane Potential ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in cancer cells.

Treatment with this compound leads to an increase in intracellular reactive oxygen species (ROS).[1][2] This oxidative stress contributes to a loss of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][2] The disruption of the mitochondrial membrane potential subsequently triggers the activation of initiator caspases, such as caspase-9 and caspase-8, which in turn activate the executioner caspase, caspase-3.[1][2] The activation of this caspase cascade culminates in the biochemical and morphological hallmarks of apoptosis, ultimately leading to cancer cell death.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

The logical flow of experiments to assess the selective cytotoxicity of this compound is depicted in the following diagram.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Select Cancer and Normal Cell Lines Treatment Treat cells with varying concentrations of this compound Start->Treatment MTT MTT Assay for Cell Viability Treatment->MTT Apoptosis_Assay Annexin V-FITC/PI Staining and Flow Cytometry Treatment->Apoptosis_Assay IC50 Determine IC50 values MTT->IC50 Selectivity Assess Selectivity: Compare IC50 (Cancer vs. Normal) IC50->Selectivity Conclusion Conclusion on Selective Cytotoxicity Selectivity->Conclusion Mechanism Elucidate Apoptotic Mechanism Apoptosis_Assay->Mechanism Mechanism->Conclusion

Caption: Workflow for evaluating the selective cytotoxicity of this compound.

References

Unveiling Rubropunctatin's Apoptotic Machinery: A Comparative Guide to its Mitochondrial Pathway Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fuzhou, China - A growing body of evidence illuminates the pro-apoptotic capabilities of rubropunctatin, a pigment derived from Monascus species, positioning it as a compound of interest in cancer research. This guide provides a comparative analysis of this compound's mechanism of inducing apoptosis through the mitochondrial (intrinsic) pathway, benchmarked against the well-characterized apoptosis inducer, staurosporine. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of programmed cell death.

Recent studies have demonstrated that this compound triggers apoptosis in cancer cell lines, including HeLa and BGC-823, by engaging the mitochondrial pathway.[1][2] Key events in this signaling cascade include the dissipation of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytosol, the modulation of Bcl-2 family proteins, and the activation of caspase cascades.

Comparative Analysis of Apoptotic Markers

To contextualize the efficacy of this compound, its effects on key apoptotic markers are compared with those of staurosporine, a potent and widely studied inducer of the mitochondrial apoptotic pathway.

Apoptotic MarkerThis compound (in HeLa cells)Staurosporine (in Chang liver cells)Experimental Assay
Cell Viability IC50 of 93.71 ± 1.96 µM (24h, in the dark)~50% apoptotic cells at 200 nM (48h)MTT Assay / Flow Cytometry
Mitochondrial Membrane Potential (ΔΨm) Significant decrease observed[1]Loss of ΔΨm observedJC-1 Staining
Caspase-3 Activation Activation observed[1]Activation observedColorimetric/Fluorometric Assay
Bcl-2 Family Protein Modulation Down-regulation of Bcl-2 and Bcl-xL; Up-regulation of Bax and Bim[1]~75% decrease in Bcl-2; ~50% decrease in Bcl-xLWestern Blot

Note: The quantitative data for this compound's effect on mitochondrial membrane potential, caspase-3 activation, and Bcl-2 family protein expression, while confirmed in studies, is not publicly available in specific numerical terms (e.g., fold change, percentage of cells). The table reflects the qualitative findings from the available literature.

Signaling Pathways and Experimental Workflow

The induction of apoptosis by this compound follows a canonical mitochondrial pathway, as depicted in the signaling pathway diagram below. The experimental workflow to validate this mechanism involves a series of established cellular and molecular biology techniques.

This compound-Induced Mitochondrial Apoptosis Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax_Bim ↑ Bax, Bim (Pro-apoptotic) This compound->Bax_Bim Bcl2_BclxL ↓ Bcl-2, Bcl-xL (Anti-apoptotic) This compound->Bcl2_BclxL Mitochondrion Mitochondrion ROS->Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP CytC Cytochrome c Release Mitochondrion->CytC Bax_Bim->Mitochondrion Bcl2_BclxL->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental Workflow for Apoptosis Validation cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data_analysis Data Analysis & Interpretation Cell_Culture HeLa Cell Culture Treatment Treat with this compound (and Staurosporine control) Cell_Culture->Treatment JC1_Assay Mitochondrial Membrane Potential (JC-1 Assay) Treatment->JC1_Assay Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay Western_Blot Western Blot Analysis (Cytochrome c, Bcl-2, Bax) Treatment->Western_Blot Data_Quantification Quantify Changes in: - ΔΨm - Caspase-3 activity - Protein levels JC1_Assay->Data_Quantification Caspase_Assay->Data_Quantification Western_Blot->Data_Quantification Comparison Compare this compound vs. Staurosporine Data_Quantification->Comparison Conclusion Validate Mitochondrial Pathway Induction Comparison->Conclusion

References

Comparative analysis of the anti-inflammatory pathways affected by Rubropunctatin and other known agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanisms of action of Rubropunctatin in comparison to established anti-inflammatory drugs.

This guide provides a comprehensive comparative analysis of the anti-inflammatory pathways affected by this compound, a natural pigment produced by Monascus species, and other well-established anti-inflammatory agents, including Nonsteroidal Anti-inflammatory Drugs (NSAIDs), Corticosteroids, and a biologic agent (TNF-α inhibitor). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-inflammatory compounds.

Executive Summary

This compound demonstrates notable anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Experimental data suggests its mechanism of action involves the suppression of the NF-κB signaling pathway, leading to a downstream reduction in pro-inflammatory cytokines and enzymes. In comparison, established anti-inflammatory agents operate through distinct and well-characterized mechanisms. NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, corticosteroids modulate gene expression through the glucocorticoid receptor, and TNF-α inhibitors directly neutralize the pro-inflammatory cytokine TNF-α. This guide presents a side-by-side comparison of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of this compound's potential as a novel anti-inflammatory agent.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activities of this compound and selected known anti-inflammatory agents on key molecular targets in inflammatory pathways.

AgentTargetAssay TypeIC50 / InhibitionCell Line / System
This compound Nitric Oxide (NO) ProductionGriess Assay21.2 μM[1]LPS-stimulated RAW 264.7 macrophages
iNOS, TNF-α, IL-1β, IL-6Western Blot / ELISADown-regulation at 5 μM[1]LPS-stimulated RAW 264.7 macrophages
Ibuprofen COX-1Enzyme Inhibition13 μM[2]
COX-2Enzyme Inhibition370 μM[2]
Celecoxib COX-2Enzyme Inhibition40 nM[3]Sf9 cells
COX-1Enzyme Inhibition82 μM[4]Human peripheral monocytes
Dexamethasone NF-κB (GM-CSF release)Bioassay0.5 nMA549 cells
Infliximab TNF-α NeutralizationBioassayHigh affinity bindingSoluble and transmembrane TNF-α

Signaling Pathway Analysis

This compound's Anti-inflammatory Pathway

This compound's anti-inflammatory effects appear to be primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of numerous pro-inflammatory genes. Evidence suggests that this compound interferes with this cascade, resulting in the observed down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1]. The inhibition of NO production further contributes to its anti-inflammatory profile.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Releases IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits (Proposed) iNOS_mRNA iNOS mRNA iNOS_protein iNOS iNOS_mRNA->iNOS_protein Translation Cytokine_mRNA Pro-inflammatory Cytokine mRNA Cytokines TNF-α, IL-1β, IL-6 Cytokine_mRNA->Cytokines Translation NO Nitric Oxide iNOS_protein->NO Produces DNA DNA NF-κB_n->DNA Binds DNA->iNOS_mRNA Transcription DNA->Cytokine_mRNA Transcription cluster_rubro This compound cluster_nsaid NSAIDs (e.g., Ibuprofen) cluster_cortico Corticosteroids (e.g., Dexamethasone) cluster_tnf TNF-α Inhibitors (e.g., Infliximab) Rubro_target NF-κB Pathway (IKK inhibition - Proposed) Inflammation Inflammation (Pro-inflammatory mediators) Rubro_target->Inflammation Inhibits NSAID_target COX-1 / COX-2 NSAID_target->Inflammation Inhibits Prostaglandin Synthesis Cortico_target Glucocorticoid Receptor (Transrepression of NF-κB/AP-1) Cortico_target->Inflammation Inhibits Gene Expression TNF_target TNF-α TNF_target->Inflammation Neutralizes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->Rubro_target Activates Inflammatory_Stimuli->NSAID_target Induces Inflammatory_Stimuli->Cortico_target Activates Inflammatory_Stimuli->TNF_target Induces Production of Seed_Cells 1. Seed RAW 264.7 cells in 96-well plate Pre-treat 2. Pre-treat with this compound or other agents Seed_Cells->Pre-treat Stimulate 3. Stimulate with LPS Pre-treat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect_Supernatant 5. Collect supernatant Incubate->Collect_Supernatant Add_Griess 6. Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Absorbance 7. Measure absorbance at 540 nm Add_Griess->Measure_Absorbance Calculate_NO 8. Calculate NO concentration Measure_Absorbance->Calculate_NO

References

Safety Operating Guide

Proper Disposal of Rubropunctatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical guidance for the proper disposal of Rubropunctatin, a naturally occurring orange pigment with known biological activities. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Assessment and Waste Classification

Therefore, for disposal purposes, this compound and all materials contaminated with it should be treated as chemical waste. Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation.

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, consider a respirator.

Step-by-Step Disposal Procedure

The following step-by-step protocol should be followed for the safe disposal of this compound and associated waste.

Step 1: Waste Segregation

Proper segregation of waste is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Place all solid materials contaminated with this compound, such as unused or expired compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, vials, weighing papers), into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including solutions, solvents used for cleaning, and experimental residues, in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

Step 2: Waste Container Labeling

All waste containers must be accurately and clearly labeled.

  • Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage of Waste

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

  • Store sealed hazardous waste containers in a designated and secure secondary containment bin within the laboratory.

  • The storage area should be well-ventilated and away from general laboratory traffic.

  • Ensure that the storage area is segregated from incompatible chemicals.

Step 4: Waste Disposal Request
  • Once the hazardous waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup.

  • This is typically done through an online portal or by contacting your institution's EHS department directly.

  • Do not attempt to transport hazardous waste off-site yourself. All hazardous waste must be handled and transported by a licensed hazardous waste contractor arranged by your institution.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Experimental Workflow: this compound Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Solid Waste Container (Labeled) B->C D Liquid Waste Container (Labeled) B->D E Sharps Container (Labeled) B->E F Properly Label Containers ('Hazardous Waste', 'this compound') C->F D->F E->F G Store in Designated Secondary Containment F->G H Request Waste Pickup (via EHS) G->H

Caption: Logical workflow for the safe disposal of this compound waste.

This guidance is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific policies and procedures for chemical waste disposal, and contact your Environmental Health and Safety (EHS) department for any questions or clarification.

References

Personal protective equipment for handling Rubropunctatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling Rubropunctatin in a laboratory setting. The following procedures and operational plans are designed to ensure the safety of all personnel and to provide clear, step-by-step guidance for the handling and disposal of this compound. While this compound is a naturally derived orange azaphilone pigment and some related compounds have a history of use in food, the pure, powdered form requires careful handling to minimize exposure and ensure a safe laboratory environment.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure to this compound powder. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required PPE Notes
Weighing and Aliquoting - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coat- N95 or higher rated respiratorTo be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne powder.
Preparing Solutions - Nitrile gloves- Safety glasses with side shields or safety goggles- Lab coatWork should be conducted in a well-ventilated area. Avoid splashing.
General Handling - Nitrile gloves- Safety glasses with side shields- Lab coatMaintain good laboratory hygiene.
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Safety goggles- Lab coat- N95 or higher rated respirator- Disposable shoe coversRefer to the Spill Response Workflow for detailed procedures.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill. The following table outlines first aid measures and emergency protocols.

Situation Immediate Action
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention if respiratory symptoms develop.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.
Small Spill 1. Alert others in the immediate area.2. Wearing appropriate PPE, cover the spill with a damp paper towel to avoid raising dust.3. Gently scoop the material into a labeled, sealable container for hazardous waste.4. Clean the spill area with a suitable laboratory detergent and water.
Large Spill 1. Evacuate the immediate area.2. Alert your supervisor and institutional safety office.3. Restrict access to the area.4. Follow institutional procedures for hazardous material spills.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Waste - Collect in a clearly labeled, sealed container designated for chemical waste.- Dispose of as hazardous chemical waste through your institution's environmental health and safety office.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, lined container for solid chemical waste.- Do not mix with general laboratory waste.
Aqueous Solutions Containing this compound - Collect in a labeled, sealed container for liquid chemical waste.- Do not pour down the drain.
Contaminated PPE (gloves, shoe covers, etc.) - Place in a designated container for solid chemical waste.

Experimental Protocols Referenced

While specific experimental protocols for this compound will vary, the following general procedures should be followed to ensure safety:

  • Weighing: Always weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders. Use anti-static weigh boats or paper to minimize dispersal.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If sonication is required, ensure the container is properly sealed.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

Visual Workflow for a this compound Spill

The following diagram outlines the step-by-step procedure for responding to a spill of this compound powder in the laboratory.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps spill This compound Spill alert Alert others in the area spill->alert 1 evacuate Evacuate and restrict access alert->evacuate 2 don_ppe Don appropriate PPE evacuate->don_ppe 3 cover_spill Cover spill with damp paper towels don_ppe->cover_spill 4 collect_waste Gently scoop into a labeled hazardous waste container cover_spill->collect_waste 5 decontaminate Clean the area with detergent and water collect_waste->decontaminate 6 dispose_waste Dispose of waste through EHS decontaminate->dispose_waste 7 remove_ppe Remove and dispose of PPE as hazardous waste dispose_waste->remove_ppe 8 wash_hands Wash hands thoroughly remove_ppe->wash_hands 9

Caption: Workflow for responding to a this compound spill.

Routine Handling Workflow for this compound

This diagram illustrates the standard operating procedure for the routine handling of this compound, from initial preparation to final disposal, emphasizing safety at each step.

Routine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup_disposal Cleanup and Disposal gather_materials Gather all necessary materials and PPE setup_workspace Set up a clean and well-ventilated workspace gather_materials->setup_workspace don_ppe Don appropriate PPE setup_workspace->don_ppe weigh Weigh this compound in a fume hood don_ppe->weigh dissolve Prepare solution in a fume hood or on a benchtop weigh->dissolve conduct_experiment Conduct experiment dissolve->conduct_experiment decontaminate_glassware Decontaminate glassware conduct_experiment->decontaminate_glassware dispose_solid_waste Dispose of solid waste in a labeled container decontaminate_glassware->dispose_solid_waste dispose_liquid_waste Dispose of liquid waste in a labeled container dispose_solid_waste->dispose_liquid_waste clean_workspace Clean the workspace dispose_liquid_waste->clean_workspace remove_ppe Remove and dispose of PPE clean_workspace->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Routine handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.